Sulfaethidole sodium
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46052. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(5-ethyl-1,3,4-thiadiazol-2-yl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N4O2S2.Na/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8;/h3-6H,2,11H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGKCAXBCXJYCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4NaO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
94-19-9 (Parent) | |
| Record name | Sodium ethazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1904-95-6 | |
| Record name | Sodium ethazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULFAETHIDOLE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/389JVK194W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Sulfaethidole Sodium
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanism of action of sulfaethidole sodium, a member of the sulfonamide class of antibiotics. It details the specific biochemical pathway targeted, presents available quantitative data on its antibacterial efficacy, and outlines the standard experimental protocols used to characterize its activity.
Core Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis
Sulfaethidole, like all sulfonamide antibiotics, exerts its bacteriostatic effect by acting as a competitive antagonist in the bacterial folic acid (vitamin B9) synthesis pathway.[1][2] Bacteria, unlike humans, cannot uptake folate from their environment and must synthesize it de novo.[3] This metabolic pathway is therefore an ideal target for selective toxicity.
The core mechanism involves the following key steps:
-
Target Enzyme: Sulfaethidole specifically targets dihydropteroate synthase (DHPS), a crucial enzyme in the folate pathway.[1][4]
-
Substrate Mimicry: The molecular structure of sulfaethidole is highly similar to that of para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme.[2]
-
Competitive Inhibition: Due to this structural similarity, sulfaethidole competes with PABA for the active site of the DHPS enzyme.[1][5] When sulfaethidole binds to the enzyme, it prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).[6]
-
Pathway Disruption: This binding event blocks the synthesis of 7,8-dihydropteroate, a direct precursor to dihydrofolic acid (DHF).[3] The subsequent lack of DHF and its reduced form, tetrahydrofolate (THF), halts the synthesis of essential purines, thymidine, and certain amino acids.[7]
-
Bacteriostatic Outcome: Without these essential building blocks for DNA, RNA, and proteins, bacterial cells are unable to grow and divide, resulting in the inhibition of the bacterial population's growth (bacteriostasis).[3]
This mechanism's selective toxicity is a key advantage, as mammalian cells do not possess the DHPS enzyme and instead acquire folate through their diet, leaving them unaffected by the drug's action.[3]
Signaling Pathway Visualization
The following diagram illustrates the bacterial folic acid synthesis pathway and the specific point of inhibition by this compound.
References
- 1. Buy Sulfaethidole | 94-19-9 [smolecule.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. gosset.ai [gosset.ai]
- 5. Sulfamethizole | C9H10N4O2S2 | CID 5328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
In-Depth Technical Guide: The Antibacterial Spectrum of Sulfaethidole Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfaethidole is a sulfonamide antibiotic with a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria. As with other sulfonamides, its mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. This inhibition depletes the supply of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids and certain amino acids, ultimately leading to a bacteriostatic effect. This guide provides a comprehensive overview of the antibacterial spectrum of Sulfaethidole sodium, its mechanism of action, and standardized protocols for its evaluation. While extensive contemporary quantitative data for Sulfaethidole is limited due to its status as an older antibiotic, this guide compiles available information and presents standardized methodologies for its assessment.
Mechanism of Action: Inhibition of Folic Acid Synthesis
The antibacterial activity of this compound is a direct consequence of its interference with the de novo synthesis of folic acid in susceptible bacteria. Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize this essential vitamin. Sulfaethidole, being structurally similar to para-aminobenzoic acid (PABA), acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2]
The key steps in the mechanism are as follows:
-
Competitive Inhibition: Sulfaethidole competes with the natural substrate, PABA, for the active site of DHPS.[1][2]
-
Disruption of Dihydropteroate Synthesis: By binding to DHPS, Sulfaethidole prevents the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate.
-
Inhibition of Folic Acid Synthesis: The lack of dihydropteroate halts the synthesis of dihydrofolic acid and, subsequently, tetrahydrofolic acid.
-
Bacteriostasis: Tetrahydrofolic acid is a critical cofactor for the synthesis of purines, thymidine, and certain amino acids (e.g., methionine). Its depletion arrests bacterial growth and replication, resulting in a bacteriostatic effect.[1]
This selective toxicity is effective because mammalian cells do not possess DHPS and rely on dietary folic acid.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of Sulfaethidole via competitive inhibition of dihydropteroate synthase.
Antibacterial Spectrum of this compound
Sulfaethidole exhibits a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria. Historically, it has been effective against organisms such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and various species of Klebsiella, Salmonella, and Enterobacter.[3] However, the emergence of widespread resistance has limited the clinical utility of many sulfonamides, including Sulfaethidole.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
| Bacterial Species | Sulfonamide Derivative(s) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Various derivatives | 32 - 512 | [4] |
| Escherichia coli | Sulfamethoxazole | 0.25/4.75 - 4/74 (with Trimethoprim) | |
| Stenotrophomonas maltophilia | Sulfamethoxazole | 0.25/4.75 - 4/76 (with Trimethoprim) |
Note: The provided MIC values for E. coli and S. maltophilia are for sulfamethoxazole in combination with trimethoprim. The activity of Sulfaethidole alone may differ.
Experimental Protocols for Determining Antibacterial Spectrum
The in vitro antibacterial activity of this compound is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The following are standardized methods for this purpose.
Broth Microdilution Method
This is a widely used quantitative method to determine the MIC of an antimicrobial agent.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile deionized water or dimethyl sulfoxide, depending on solubility)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Sulfaethidole Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.
-
Serial Dilutions: Perform a two-fold serial dilution of the Sulfaethidole stock solution in CAMHB directly in the 96-well microtiter plates to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted Sulfaethidole. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of Sulfaethidole that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Method
This method is an alternative to broth microdilution and is particularly useful for testing a large number of isolates.
Materials:
-
This compound powder
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., a multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Sulfaethidole-Agar Plates: Prepare a series of MHA plates each containing a specific concentration of Sulfaethidole. This is done by adding the appropriate volume of the Sulfaethidole stock solution to molten MHA before pouring the plates.
-
Inoculum Preparation: Prepare a bacterial suspension as described for the broth microdilution method.
-
Inoculation: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension using a multipoint replicator. A growth control plate (MHA without Sulfaethidole) should also be inoculated.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of Sulfaethidole at which there is no visible growth, a faint haze, or a single colony.
Workflow for MIC Determination
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound is a broad-spectrum bacteriostatic agent that functions by competitively inhibiting dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. While its historical use indicates activity against a range of Gram-positive and Gram-negative bacteria, the prevalence of resistance has diminished its contemporary clinical relevance. For researchers and drug development professionals, understanding its mechanism of action and the standardized protocols for evaluating its antibacterial spectrum are essential for comparative studies and the development of new antimicrobial agents. The methodologies outlined in this guide provide a robust framework for the in vitro assessment of Sulfaethidole and other sulfonamide antibiotics. Further research into historical data may uncover more specific quantitative MIC values to provide a more complete picture of its antibacterial profile.
References
- 1. What is the mechanism of Sulfacetamide Sodium? [synapse.patsnap.com]
- 2. What is the mechanism of Sulfadiazine sodium? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Sulfaethidole Sodium: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for Sulfaethidole sodium. The information is intended to support research, development, and quality control activities involving this sulfonamide antibiotic.
Chemical Identity and Structure
This compound is the sodium salt of Sulfaethidole, a sulfonamide antibiotic. Its chemical structure is characterized by a sulfanilamide core linked to a 5-ethyl-1,3,4-thiadiazole ring.
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
The molecular formula for this compound is C₁₀H₁₁N₄NaO₂S₂.[1] The active moiety, Sulfaethidole, has the molecular formula C₁₀H₁₂N₄O₂S₂.[2]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₁N₄NaO₂S₂[1] |
| Molecular Weight | 306.34 g/mol [1] |
| Active Moiety | Sulfaethidole |
| Active Moiety Molecular Formula | C₁₀H₁₂N₄O₂S₂[2] |
| Active Moiety Molecular Weight | 284.36 g/mol [2] |
| Solubility (Sulfaethidole) | 25.6 µg/mL (at pH 7.4) |
Mechanism of Action
Sulfaethidole, the active component of this compound, is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the biosynthesis of nucleic acids and some amino acids in bacteria. By blocking this pathway, Sulfaethidole inhibits bacterial growth.
Folic Acid Synthesis Pathway Inhibition:
Caption: Inhibition of the bacterial folic acid synthesis pathway by Sulfaethidole.
Experimental Protocols
Detailed experimental protocols for the analysis of sulfonamides are crucial for quality control and research. Below are adaptable methodologies for UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC) based on established methods for related compounds.
UV-Visible Spectrophotometry (Adapted from Sulfacetamide Sodium Analysis)
This method can be adapted for the quantitative determination of this compound in bulk or simple formulations.
Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm quartz cells.
Reagents and Solutions:
-
Solvent: Deionized water or a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Standard Stock Solution: Accurately weigh about 100 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent to get a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 5 to 25 µg/mL.
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a working standard solution (e.g., 15 µg/mL) from 200 to 400 nm against a solvent blank.
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample solution by dissolving a known amount of the this compound sample in the solvent to obtain a concentration within the calibration range.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample from the calibration curve.
Experimental Workflow for UV-Vis Analysis:
Caption: Workflow for quantitative analysis of this compound by UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) (Adapted from Multi-Sulfa Drug Analysis)
This reversed-phase HPLC method can be adapted for the simultaneous determination and quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Solutions:
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.1% formic acid in water) in an appropriate ratio (e.g., 30:70 v/v). The exact ratio should be optimized for best separation.
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-50 µg/mL).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection Wavelength: Determined by UV scan of this compound (likely around 260-280 nm).
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to establish the calibration curve by plotting peak area versus concentration.
-
Prepare the sample solution by dissolving a known amount of the this compound sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm filter.
-
Inject the sample solution into the HPLC system.
-
Identify and quantify the this compound peak based on the retention time and the calibration curve.
Experimental Workflow for HPLC Analysis:
Caption: Workflow for quantitative analysis of this compound by HPLC.
This technical guide provides a foundational understanding of this compound for scientific and drug development professionals. For regulatory submissions, all analytical methods must be fully validated according to ICH guidelines.
References
A Technical Guide to the Synthesis and Characterization of Sulfaethidole Sodium
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Sulfaethidole sodium, a sulfonamide antibacterial agent. This document outlines a detailed, multi-step synthetic pathway starting from commercially available precursors. Furthermore, it details the analytical methodologies for the structural elucidation and purity assessment of the final compound. All quantitative data, including physical properties and spectral characteristics, are summarized in structured tables. Experimental workflows and the chemical synthesis route are visualized using diagrams to ensure clarity and reproducibility for researchers in the field of medicinal chemistry and drug development.
Introduction
Sulfaethidole, chemically known as 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, is a member of the sulfonamide class of antibiotics.[1] Like other sulfa drugs, its mechanism of action involves the competitive inhibition of the dihydropteroate synthase (DHPS) enzyme, which is essential for folic acid synthesis in bacteria. This disruption of the folate pathway halts bacterial growth and replication.[2] The sodium salt of Sulfaethidole is often prepared to enhance its solubility and stability for pharmaceutical applications.[2]
This guide serves as a technical resource, providing detailed protocols for the laboratory-scale synthesis of this compound and the analytical procedures required for its comprehensive characterization.
Chemical and Physical Properties
The fundamental chemical and physical properties of Sulfaethidole and its sodium salt are crucial for its handling, formulation, and analysis. These properties are summarized in the table below.
| Property | Sulfaethidole | This compound | Reference(s) |
| Systematic Name | 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | Sodium (4-aminophenyl)sulfonyl(5-ethyl-1,3,4-thiadiazol-2-yl)azanide | [1][3] |
| Molecular Formula | C₁₀H₁₂N₄O₂S₂ | C₁₀H₁₁N₄NaO₂S₂ | [1][3] |
| Molecular Weight | 284.36 g/mol | 306.34 g/mol | [1][3] |
| CAS Number | 94-19-9 | 1904-95-6 | [1] |
| Appearance | Crystalline solid | Powder | [1] |
| Melting Point | 185.5-186.0 °C | Not applicable (decomposes) | [1] |
| pKa | 5.60 | Not applicable | [4] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the protection of the aniline group of a sulfonyl chloride, followed by condensation with a heterocyclic amine, deprotection, and finally, salt formation.
Synthesis Pathway
The overall synthetic route is depicted below. The process involves the reaction of p-acetylaminobenzenesulfonyl chloride with 2-amino-5-ethyl-1,3,4-thiadiazole, followed by alkaline hydrolysis of the acetyl protecting group and subsequent formation of the sodium salt.
Caption: Synthesis pathway of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-acetyl-Sulfaethidole
-
In a reaction vessel, suspend 0.163 mol of 2-amino-5-ethyl-1,3,4-thiadiazole in 43 parts of anhydrous pyridine.[5]
-
With vigorous stirring, add 0.214 mol of p-acetylaminobenzenesulfonyl chloride to the mixture, maintaining the temperature between 50°C and 60°C.[5]
-
After the addition is complete, heat the reaction mixture to 125°C and maintain for a duration sufficient to complete the reaction (monitoring by TLC is recommended).
Step 2: Hydrolysis to Sulfaethidole and Formation of the Sodium Salt
-
Allow the reaction mixture from Step 1 to cool slightly.
-
Transfer the mixture to a Claisen flask for distillation.
-
Prepare a solution of 0.69 mol of sodium hydroxide in 110 parts of water. Add this solution dropwise to the Claisen flask while distilling off the pyridine-water azeotrope.[5]
-
Once the distillation temperature reaches 100°C, cease distillation and heat the residual mixture at 95°C for 30 minutes to ensure complete hydrolysis of the acetyl group.[5]
-
Pour the hot reaction mixture into 1,650 parts of hot water. Adjust the pH to approximately 8-9.[5]
-
Add a small amount of decolorizing charcoal and heat the suspension on a steam bath for 15 minutes.
-
Filter the hot solution to remove the charcoal.
-
Neutralize the hot filtrate and allow it to cool slowly. The product, Sulfaethidole, will precipitate.
-
For conversion to the sodium salt, the isolated Sulfaethidole can be dissolved in a stoichiometric amount of aqueous or alcoholic sodium hydroxide, followed by evaporation of the solvent. Alternatively, the pH of the final aqueous solution after hydrolysis can be carefully adjusted to remain alkaline, from which the sodium salt can be isolated.
Step 3: Purification
-
The crude Sulfaethidole (from step 2.8) can be purified by recrystallization from boiling water to achieve high purity.[5]
-
The final this compound salt can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Characterization of this compound
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous confirmation of the chemical structure and the assessment of the purity of the synthesized this compound.
Characterization Workflow
The general workflow for the analytical characterization of the final product is illustrated below.
Caption: Workflow for the characterization of this compound.
Spectroscopic Characterization
Methodology:
-
Infrared (IR) Spectroscopy: A sample is analyzed using an FTIR spectrometer, typically as a KBr pellet or using an ATR accessory, to identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz) using a suitable deuterated solvent, such as DMSO-d₆.
-
Mass Spectrometry (MS): Mass spectra are obtained using an ESI-MS (Electrospray Ionization Mass Spectrometry) instrument to determine the molecular weight and fragmentation pattern.
Expected Spectroscopic Data:
| Technique | Expected Peaks / Chemical Shifts (δ) | Assignment |
| IR (cm⁻¹) | ~3450-3250 (two bands) ~1620 ~1595, ~1490 ~1320 (asymmetric) ~1150 (symmetric) ~900 | N-H stretching (primary amine) N-H scissoring (primary amine) C=C stretching (aromatic ring) S=O stretching (sulfonamide) S=O stretching (sulfonamide) S-N stretching (sulfonamide) |
| ¹H NMR (ppm) | ~7.5-7.7 (d, 2H) ~6.5-6.7 (d, 2H) ~5.9 (s, 2H, broad) ~2.8 (q, 2H) ~1.3 (t, 3H) | Aromatic protons ortho to SO₂ group Aromatic protons ortho to NH₂ group -NH₂ protons (primary amine) -CH₂- protons (ethyl group) -CH₃ protons (ethyl group) |
| ¹³C NMR (ppm) | ~165-175 (2 signals) ~152 ~128 ~125 ~113 ~22 ~12 | C2 and C5 of thiadiazole ring Aromatic C-NH₂ Aromatic C-H (ortho to SO₂) Aromatic C-SO₂ Aromatic C-H (ortho to NH₂) -CH₂- carbon (ethyl group) -CH₃ carbon (ethyl group) |
| MS (m/z) | For Sulfaethidole (free acid): 285 [M+H]⁺ For this compound (ESI-): 283 [M-H]⁻ | Protonated molecular ion Deprotonated molecular ion (anion) |
Note: The sulfonamide proton (-SO₂NH-) signal is absent in the ¹H NMR spectrum of the sodium salt. The chemical shifts are typical and may vary slightly based on solvent and concentration.[6]
Chromatographic Characterization
Methodology: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for quantifying it in formulations. A reversed-phase method with UV detection is typically employed.[7][8]
Typical HPLC Parameters:
| Parameter | Condition | Reference(s) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | [8][9] |
| Mobile Phase | Isocratic mixture of an aqueous buffer (e.g., acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol). A common starting point is a water:methanol:acetic acid (750:249:1 v/v/v) mixture. | [7][9] |
| Flow Rate | 1.0 mL/min | [7] |
| Detection | UV spectrophotometer at 270 nm | [7][9] |
| Injection Volume | 20 µL | [7] |
| Temperature | Ambient | [8] |
This method should effectively separate Sulfaethidole from potential starting materials, intermediates, and degradation products, allowing for accurate purity assessment. The method must be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.[8]
References
- 1. Sulfaethidole [drugfuture.com]
- 2. Buy Sulfaethidole | 94-19-9 [smolecule.com]
- 3. GSRS [precision.fda.gov]
- 4. karger.com [karger.com]
- 5. Page loading... [guidechem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Sulfaethidole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding Sulfaethidole is limited due to its status as an older antimicrobial agent. The following guide is compiled from available historical data and general knowledge of the sulfonamide class of drugs.
Introduction
Sulfaethidole is a short-acting sulfonamide antibiotic. Like other sulfonamides, it is a synthetic bacteriostatic agent that inhibits the synthesis of dihydrofolic acid in susceptible bacteria. This guide provides a technical overview of its pharmacokinetic and pharmacodynamic properties.
Pharmacokinetics
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME).
Absorption
Sulfaethidole is readily absorbed from the gastrointestinal tract following oral administration.
Distribution
Once absorbed, sulfaethidole is distributed throughout the body tissues. A significant portion of the drug binds to plasma proteins, primarily albumin.
Metabolism
Sulfaethidole is metabolized in the liver, primarily through acetylation. The degree of acetylation can vary among individuals, which may influence the drug's efficacy and potential for toxicity.
Excretion
The primary route of excretion for sulfaethidole and its metabolites is through the kidneys via glomerular filtration. A smaller portion may be excreted in the feces.
Table 1: Summary of Pharmacokinetic Parameters for Sulfaethidole
| Parameter | Value | Reference |
| Absorption | Readily absorbed from the GI tract | General knowledge of sulfonamides |
| Protein Binding | Binds to plasma albumin | General knowledge of sulfonamides |
| Metabolism | Hepatic (primarily acetylation) | General knowledge of sulfonamides |
| Excretion | Primarily renal | General knowledge of sulfonamides |
Pharmacodynamics
Pharmacodynamics describes the biochemical and physiological effects of a drug on the body.
Mechanism of Action
Sulfaethidole exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthetase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and amino acids in bacteria. By blocking this pathway, sulfaethidole prevents bacterial growth and replication.
Caption: Mechanism of action of Sulfaethidole via competitive inhibition of DHPS.
Experimental Protocols
Pharmacokinetic Studies
A typical pharmacokinetic study for a sulfonamide like sulfaethidole would involve the following workflow:
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Methodology:
-
Animal Model: A suitable animal model, such as rats or mice, would be selected.
-
Drug Administration: A defined dose of sulfaethidole sodium would be administered, typically orally.
-
Sample Collection: Blood samples would be collected at predetermined time points post-administration.
-
Sample Processing: Plasma would be separated from the blood samples.
-
Bioanalysis: The concentration of sulfaethidole and its major metabolites in the plasma samples would be quantified using a validated analytical method, such as High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).
-
Data Analysis: The resulting concentration-time data would be analyzed using pharmacokinetic software to determine key parameters like half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Pharmacodynamic Studies
Pharmacodynamic evaluation would typically involve determining the minimum inhibitory concentration (MIC) against a panel of susceptible bacteria.
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Bacterial Strains: A selection of relevant bacterial strains would be used.
-
Broth or Agar Dilution: A series of twofold dilutions of sulfaethidole would be prepared in a suitable growth medium (broth or agar).
-
Inoculation: Each dilution would be inoculated with a standardized suspension of the test bacteria.
-
Incubation: The inoculated media would be incubated under optimal conditions for bacterial growth.
-
MIC Determination: The MIC would be recorded as the lowest concentration of sulfaethidole that completely inhibits visible bacterial growth.
Conclusion
Sulfaethidole, a representative of the short-acting sulfonamides, exhibits a pharmacokinetic and pharmacodynamic profile characteristic of its class. Its clinical utility is derived from its ability to inhibit bacterial folic acid synthesis. The methodologies for its study are well-established and provide a framework for the evaluation of similar antimicrobial agents. Due to the age of the compound, detailed contemporary data is scarce, and further investigation would be required for a comprehensive modern assessment.
Sulfaethidole sodium CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sulfaethidole sodium, a sulfonamide antibacterial agent. It details its chemical properties, mechanism of action, synthesis, and key experimental protocols relevant to its characterization and evaluation.
Core Compound Information
This compound is the sodium salt of Sulfaethidole. Key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | Not explicitly found for sodium salt; 94-19-9 for Sulfaethidole | [1][2] |
| Molecular Formula | C₁₀H₁₁N₄NaO₂S₂ | |
| Molecular Weight | 306.34 g/mol | |
| IUPAC Name | Sodium;4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
| pKa | 5.36 (at 37°C in H₂O, uncertain) | [1] |
| Water Solubility | 215 mg/L (at 20°C for Sulfaethidole) | [1] |
Mechanism of Action
Sulfaethidole, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the biosynthesis of purines, thymidine, and certain amino acids. By blocking the synthesis of folic acid, Sulfaethidole halts bacterial growth and replication. Mammalian cells are not affected as they obtain folic acid from their diet.
Folic Acid Synthesis Inhibition Pathway
The following diagram illustrates the point of inhibition of Sulfaethidole in the bacterial folic acid synthesis pathway.
Caption: Inhibition of Dihydropteroate Synthase by Sulfaethidole.
Experimental Protocols
Synthesis of Sulfaethidole
This protocol describes the synthesis of the parent compound, Sulfaethidole, which can then be converted to its sodium salt.
Materials:
-
2-amino-5-ethyl-1,3,4-thiadiazole
-
p-acetylaminobenzenesulfonyl chloride
-
Anhydrous pyridine
-
Sodium hydroxide (NaOH)
-
Decolorizing charcoal
-
Water
-
Claisen flask, dropping funnel, heating apparatus, filtration apparatus
Procedure:
-
Combine 0.163 mol of 2-amino-5-ethyl-1,3,4-thiadiazole with 43 parts of anhydrous pyridine.
-
With vigorous shaking at 50-60°C, add 50 parts (0.214 mol) of p-acetylaminobenzenesulfonyl chloride to the mixture.[2]
-
Heat the reaction mixture to 125°C.[2]
-
After cooling slightly, transfer the mixture to a Claisen flask.
-
Prepare a solution of 27.6 parts (0.69 mol) of sodium hydroxide in 110 parts of water.
-
Add the sodium hydroxide solution to the Claisen flask through a dropping funnel while simultaneously distilling off a mixture of pyridine and water.[2]
-
Cease distillation when the temperature of the distillate reaches 100°C.
-
Heat the residual liquid in the flask at 95°C for 30 minutes.[2]
-
Pour the reaction mixture into 1,650 parts of hot water.
-
Adjust the pH of the solution to 8-9.
-
Add decolorizing charcoal and heat the mixture on a steam bath for 15 minutes.[2]
-
Filter the hot solution to remove the charcoal.
-
Neutralize the hot filtrate and allow it to cool to precipitate the product.
-
The resulting 2-(sulfanilamido)-5-ethyl-1,3,4-thiadiazole (Sulfaethidole) can be purified by repeated crystallization from boiling water.[2]
Determination of Minimum Inhibitory Concentration (MIC)
The following is a general protocol for determining the MIC of Sulfaethidole against a bacterial strain using the broth microdilution method.
Materials:
-
This compound stock solution of known concentration
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial suspension. Include a positive control well (bacteria and MHB, no drug) and a negative control well (MHB only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Determination of pKa by UV-Metric Method
This protocol outlines a general procedure for determining the pKa of a compound like Sulfaethidole using UV-spectrophotometry, which is particularly useful for compounds that are poorly soluble in water.
Materials:
-
Sulfaethidole
-
Methanol
-
Aqueous buffers of varying known pH values
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of Sulfaethidole in methanol.
-
Create a series of solutions with a constant concentration of Sulfaethidole but varying ratios of methanol to aqueous buffer, and with each aqueous buffer having a different, precisely known pH.
-
Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.
-
Identify the wavelength(s) of maximum absorbance and note the absorbance values at these wavelengths for each pH.
-
Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the apparent pKa in that specific methanol-water mixture.
-
Repeat this process for several different methanol-water compositions.
-
Perform a Yasuda-Shedlovsky extrapolation by plotting the apparent pKa values against the percentage of methanol. Extrapolating the resulting line to 0% methanol will give the aqueous pKa value.[3][4]
Plasma Protein Binding Assay by Ultrafiltration
This protocol describes a general method to determine the extent of plasma protein binding of Sulfaethidole.
Materials:
-
Sulfaethidole
-
Human plasma
-
Phosphate buffer (pH 7.4)
-
Ultrafiltration devices (e.g., with a molecular weight cutoff of 10-30 kDa)
-
Centrifuge
-
Analytical method for quantifying Sulfaethidole (e.g., HPLC)
Procedure:
-
Spike human plasma with a known concentration of Sulfaethidole.
-
Incubate the mixture at 37°C for a sufficient time to allow for binding equilibrium to be reached.
-
Transfer an aliquot of the incubated plasma to an ultrafiltration device.
-
Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate from the protein-bound drug.
-
Accurately measure the concentration of Sulfaethidole in the initial plasma sample (total concentration) and in the ultrafiltrate (unbound concentration) using a validated analytical method.
-
The percentage of protein binding is calculated as: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100
Logical Workflow for Sulfaethidole Characterization
The following diagram outlines the logical workflow for the synthesis and characterization of Sulfaethidole.
Caption: Workflow for Synthesis and Characterization of Sulfaethidole.
References
- 1. Page loading... [guidechem.com]
- 2. 4-AMINO-N-(5-ETHYL-[1,3,4]THIADIAZOL-2-YL)-BENZENESULFONAMIDE | 94-19-9 [chemicalbook.com]
- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Historical development of Sulfaethidole as a sulfa drug
An In-depth Technical Guide on the Historical Development of Sulfaethidole
Introduction
Sulfaethidole, with the chemical structure 2-sulfanilamido-5-ethyl-thiadiazole, is a sulfonamide antibacterial agent that was first introduced in 1940.[1] As part of the broader class of sulfa drugs, it emerged during a pivotal era in medicine that predated the widespread availability of penicillin, offering the first effective systemic treatments for bacterial infections.[2] The development and clinical application of sulfonamides, including Sulfaethidole, marked a significant milestone in the history of antimicrobial chemotherapy.[2] This technical guide provides a comprehensive overview of the historical development of Sulfaethidole, detailing its synthesis, mechanism of action, pharmacokinetic properties, and early clinical use for an audience of researchers, scientists, and drug development professionals.
Synthesis of Sulfaethidole
The synthesis of Sulfaethidole follows the general principles of sulfonamide synthesis, often starting from basic aromatic compounds. A common pathway begins with benzene and proceeds through several key chemical transformations to yield the final active pharmaceutical ingredient.[3][4]
The primary synthetic route involves the following key stages:
-
Nitration of Benzene: Benzene is first nitrated to form nitrobenzene.[3]
-
Reduction to Aniline: The nitro group of nitrobenzene is then reduced to an amino group to produce aniline.[3]
-
Acetylation: The amino group of aniline is protected by acetylation to form acetanilide. This step is crucial to prevent side reactions in the subsequent chlorosulfonation step.[3][4]
-
Chlorosulfonation: The acetanilide undergoes chlorosulfonation using chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride.[4]
-
Condensation: The 4-acetamidobenzenesulfonyl chloride is then reacted with 2-amino-5-ethyl-1,3,4-thiadiazole. This condensation reaction forms the sulfonamide linkage.
-
Hydrolysis: The final step involves the hydrolysis of the acetyl group to deprotect the amino group, yielding Sulfaethidole.[4]
An alternative and more direct synthetic approach involves the nucleophilic substitution reaction between sulfanilamide and ethyl iodide in the presence of a base.[3]
References
Sulfaethidole Sodium: A Competitive Inhibitor of Dihydropteroate Synthetase - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of sulfaethidole sodium as a competitive inhibitor of dihydropteroate synthetase (DHPS), a key enzyme in the folate biosynthesis pathway of many microorganisms. As a member of the sulfonamide class of antibiotics, this compound exerts its bacteriostatic effect by mimicking the natural substrate of DHPS, para-aminobenzoic acid (pABA), thereby halting the production of dihydrofolate, a crucial precursor for nucleotide and amino acid synthesis. This guide details the mechanism of action, presents comparative quantitative data on the inhibitory potency of various sulfonamides, provides detailed experimental protocols for assessing DHPS inhibition, and visualizes the relevant biological and experimental workflows.
Introduction: The Folate Biosynthesis Pathway and the Role of Dihydropteroate Synthetase
The de novo synthesis of folate is an essential metabolic pathway for many bacteria, protozoa, and fungi, as they cannot uptake folate from their environment.[1] This pathway is responsible for the production of tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidine, and certain amino acids. A critical enzyme in this pathway is dihydropteroate synthetase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[2][3]
The absence of this pathway in mammals makes DHPS an attractive target for antimicrobial drug development, as its inhibition can selectively disrupt microbial growth without affecting the host.[4][5]
Mechanism of Action: Competitive Inhibition by this compound
This compound, a synthetic antimicrobial agent belonging to the sulfonamide family, functions as a competitive inhibitor of DHPS.[1] Its chemical structure closely resembles that of pABA, the natural substrate of the enzyme. This structural similarity allows sulfaethidole to bind to the pABA-binding site of DHPS, effectively blocking the entry of the authentic substrate.[6] This competitive binding prevents the formation of 7,8-dihydropteroate, thereby arresting the folate synthesis pathway and leading to a bacteriostatic effect where bacterial cell division is halted.[1]
Quantitative Analysis of Sulfonamide Inhibition
| Sulfonamide | Organism | Inhibition Constant (Ki) | IC50 | Reference |
| Sulfadiazine | Escherichia coli | 2.5 µM | - | [7] |
| Sulfamethoxazole | Toxoplasma gondii | - | 1938 µM | [8] |
| Sulfathiazole | Plasmodium falciparum | Varies by strain | - | [2] |
| Dapsone | Escherichia coli | 5.9 µM | 20 µM | [7] |
| Sulfadoxine | Plasmodium falciparum | 0.14 µM (sensitive) - 112 µM (resistant) | - | [2] |
Note: The inhibitory potency of sulfonamides can vary significantly depending on the specific drug, the microbial species, and the presence of resistance-conferring mutations in the DHPS enzyme.[2]
Experimental Protocols for DHPS Inhibition Assays
The determination of the inhibitory activity of compounds like this compound against DHPS can be performed using several established assays. Below are two common methods:
Spectrophotometric Assay
This continuous assay measures the activity of DHPS by coupling the reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR). The product of the DHPS reaction, dihydropteroate, is reduced by DHFR, and the concomitant decrease in NADPH concentration is monitored by the change in absorbance at 340 nm.[4][9]
Materials:
-
Purified DHPS enzyme
-
Purified DHFR enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-Aminobenzoic acid (pABA)
-
NADPH
-
This compound (or other inhibitor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 10 mM DTT)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHPPP, pABA, NADPH, and a saturating concentration of DHFR.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Initiate the reaction by adding a known amount of DHPS enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics.
Radiometric Assay
This endpoint assay directly measures the incorporation of radiolabeled pABA into the dihydropteroate product.
Materials:
-
Purified DHPS enzyme
-
DHPPP
-
[14C]-pABA (radiolabeled para-aminobenzoic acid)
-
This compound (or other inhibitor)
-
Assay buffer
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Set up reaction mixtures containing assay buffer, DHPPP, [14C]-pABA, and varying concentrations of the inhibitor.
-
Start the reaction by adding DHPS enzyme and incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding an acid (e.g., formic acid).
-
Spot an aliquot of each reaction mixture onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the radiolabeled product (dihydropteroate) from the unreacted [14C]-pABA.
-
Quantify the amount of radioactivity in the product spots using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Visualizations
Folate Biosynthesis Pathway
Caption: The microbial folate biosynthesis pathway.
Competitive Inhibition of DHPS by Sulfaethidole
Caption: Competitive inhibition of DHPS by sulfaethidole.
Experimental Workflow for DHPS Inhibition Assay (Spectrophotometric)
Caption: Workflow for the spectrophotometric DHPS inhibition assay.
Conclusion
This compound, as a competitive inhibitor of dihydropteroate synthetase, represents a classic example of targeted antimicrobial therapy. By understanding its mechanism of action and employing robust experimental methodologies, researchers can continue to evaluate its efficacy and explore the development of novel antifolate agents to combat microbial resistance. The information and protocols provided in this guide serve as a comprehensive resource for professionals in the fields of microbiology, pharmacology, and drug discovery.
References
- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Understanding the Bacteriostatic Action of Sulfaethidole Sodium: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the bacteriostatic mechanism of Sulfaethidole sodium, tailored for researchers, scientists, and drug development professionals. The document details the molecular basis of its action, presents available quantitative data for related compounds, outlines key experimental protocols for its evaluation, and includes visualizations of the core concepts.
Core Mechanism of Bacteriostatic Action
This compound, a member of the sulfonamide class of antibiotics, exerts its antimicrobial effect by acting as a competitive antagonist in the bacterial folic acid synthesis pathway. Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo. This metabolic pathway is therefore an attractive target for selective toxicity.
The bacteriostatic action of this compound is primarily achieved through the inhibition of the enzyme dihydropteroate synthase (DHPS). This compound is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS. Due to this structural similarity, this compound competes with PABA for the active site of the enzyme. When this compound binds to DHPS, it prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a crucial step in the synthesis of dihydrofolic acid.
The inhibition of dihydrofolic acid production leads to a depletion of tetrahydrofolate, the biologically active form of folic acid. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By disrupting the supply of these essential precursors, this compound halts bacterial growth and replication, resulting in a bacteriostatic effect.[1][2][3]
Quantitative Data on Bacteriostatic Activity
| Sulfonamide Agent | Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Sulfamethizole | Escherichia coli | 8 - 512 | 128 | - | [4] |
| Sulfamethoxazole (in combination with Trimethoprim) | Staphylococcus aureus | - | - | - | [5] |
| Sulfamethoxazole (in combination with Trimethoprim) | Streptococcus pneumoniae | - | - | - | [3] |
| Sulfamethoxazole (in combination with Trimethoprim) | Klebsiella pneumoniae | >64 | >64 | >64 | [6] |
Note: The data presented are for illustrative purposes and represent other sulfonamide compounds. MIC values can vary significantly based on the specific strain, testing methodology, and local resistance patterns.
Experimental Protocols
The bacteriostatic activity of this compound is typically quantified using standardized antimicrobial susceptibility testing methods. The following are detailed protocols for two common assays.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the MIC of this compound by exposing a standardized bacterial suspension to serial dilutions of the compound in a liquid growth medium.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Incubator (35 ± 2°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: a. Select 3-5 isolated colonies of the test bacterium from a fresh agar plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Serial Dilution of this compound: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound. b. Include a positive control well (CAMHB with inoculum, no drug) and a negative control well (CAMHB only).
-
Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. b. Alternatively, use a microplate reader to measure the optical density (OD) at 600 nm. The MIC is the concentration at which a significant inhibition of growth is observed compared to the positive control.
Kirby-Bauer Disk Diffusion Susceptibility Testing
This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk on an agar plate.
Materials:
-
Filter paper disks impregnated with a standard concentration of this compound
-
Mueller-Hinton agar (MHA) plates (4 mm depth)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: a. Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. b. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth. c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
Disk Application: a. Using sterile forceps, place the this compound-impregnated disk onto the surface of the inoculated MHA plate. b. Gently press the disk to ensure complete contact with the agar.
-
Incubation: a. Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around the disk using a ruler or caliper. b. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to standardized interpretive charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
References
- 1. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Susceptibility/Resistance of Streptococcus Pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Profiles of Klebsiella pneumoniae Strains Collected from Clinical Samples in a Hospital in Southern Italy - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Sulfaethidole Sodium Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Sulfaethidole sodium, a sulfonamide antibiotic, against gram-positive bacteria. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the known antibacterial spectrum, mechanism of action, and relevant experimental protocols for assessing the in vitro efficacy of sulfonamides.
Introduction to Sulfaethidole and the Sulfonamides
Sulfaethidole is a member of the sulfonamide class of synthetic bacteriostatic antibiotics.[1] These drugs have a broad spectrum of activity against various bacterial strains, including many gram-positive and gram-negative organisms.[2] The core mechanism of action for sulfonamides involves the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway, which is essential for bacterial growth and replication.[2][3] While once widely used, the clinical application of many sulfonamides has been limited by the emergence of bacterial resistance.[2] Nevertheless, they remain important tools in research and certain therapeutic contexts.
Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria to Sulfonamides
| Sulfonamide Derivative | Bacterial Strain | MIC Range (µg/mL) | Reference |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus (50 clinical isolates) | 32 - 512 | [4] |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus (50 clinical isolates) | 64 - 512 | [4] |
| Novel Sulfonamide Derivative 1a | S. aureus ATCC 25923 | 256 | [5] |
| Novel Sulfonamide Derivative 1b | S. aureus ATCC 25923 | 128 | [5] |
| Novel Sulfonamide Derivative 1c | S. aureus ATCC 25923 | 64 | [5] |
| Novel Sulfonamide Derivative 1d | S. aureus ATCC 25923 | 128 | [5] |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments used to determine the in vitro activity of sulfonamides like this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound (or other sulfonamide) stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum suspension (e.g., Staphylococcus aureus, Streptococcus pneumoniae) standardized to 0.5 McFarland turbidity
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35-37°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Drug Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in MHB directly in the 96-well microtiter plate. This typically results in a range of concentrations to be tested.
-
Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the drug dilution is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: Wells containing only the bacterial suspension in MHB without any antibiotic are included to ensure the viability and growth of the bacteria.
-
Sterility Control: Wells containing only MHB are included to check for contamination.
-
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.
Mandatory Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent using the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
Mechanism of Action of Sulfonamides
The diagram below illustrates the mechanism of action of sulfonamides, including Sulfaethidole, in the bacterial folic acid synthesis pathway.
Caption: Competitive inhibition of DHPS by Sulfaethidole.
References
In Vitro Activity of Sulfaethidole Sodium Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaethidole sodium is a member of the sulfonamide class of antibiotics, which were among the first synthetic antimicrobial agents to be used clinically. While newer classes of antibiotics have largely superseded them for many indications, the study of older compounds like sulfaethidole remains relevant for understanding antimicrobial resistance mechanisms and for potential applications in specific contexts. This technical guide provides an in-depth overview of the known in vitro activity of this compound against gram-negative bacteria, its mechanism of action, and standardized protocols for its evaluation.
Mechanism of Action
The antibacterial effect of sulfaethidole, like other sulfonamides, is primarily bacteriostatic. It functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS)[1]. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfaethidole blocks the folic acid synthesis pathway in susceptible bacteria, thereby inhibiting their growth and replication[1].
Spectrum of In Vitro Activity
Historically, sulfaethidole has demonstrated activity against a range of bacteria, including some gram-negative species. Notably, susceptible organisms have included certain strains of Escherichia coli and Klebsiella pneumoniae. However, the prevalence of acquired resistance to sulfonamides is now widespread, significantly limiting their clinical utility against many gram-negative pathogens. It is important to note that sulfonamides generally do not exhibit inhibitory activity against Pseudomonas aeruginosa and Serratia species[1].
Data Presentation
Comprehensive, comparative quantitative data on the in vitro activity of this compound against a wide panel of gram-negative bacteria is scarce in recent scientific literature. The tables below are provided as a template for organizing such data, populated with general information based on historical context. Researchers are encouraged to determine specific Minimum Inhibitory Concentration (MIC) values and zone of inhibition diameters for their strains of interest using the standardized protocols outlined in the following section.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Gram-Negative Bacteria | ATCC Strain (Example) | MIC Range (µg/mL) | Interpretation (S/I/R) |
| Escherichia coli | ATCC 25922 | Data not readily available | Requires determination |
| Klebsiella pneumoniae | ATCC 13883 | Data not readily available | Requires determination |
| Pseudomonas aeruginosa | ATCC 27853 | Generally considered resistant | Requires determination |
| Enterobacter species | ATCC 13048 | Data not readily available | Requires determination |
| Salmonella species | ATCC 14028 | Data not readily available | Requires determination |
S = Susceptible, I = Intermediate, R = Resistant. Interpretive criteria for sulfaethidole are not currently defined by major standards organizations like CLSI or EUCAST. Historical breakpoints may exist but should be used with caution.
Table 2: Zone of Inhibition Diameters for this compound against Gram-Negative Bacteria
| Gram-Negative Bacteria | ATCC Strain (Example) | Disk Potency (µg) | Zone Diameter Range (mm) | Interpretation (S/I/R) |
| Escherichia coli | ATCC 25922 | e.g., 300 µg | Data not readily available | Requires determination |
| Klebsiella pneumoniae | ATCC 13883 | e.g., 300 µg | Data not readily available | Requires determination |
| Pseudomonas aeruginosa | ATCC 27853 | e.g., 300 µg | Generally no zone of inhibition | Requires determination |
Interpretive criteria for zone diameters for sulfaethidole are not currently defined by major standards organizations.
Experimental Protocols
Standardized methods for antimicrobial susceptibility testing are essential for reproducible results. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and are adapted for the evaluation of a sulfonamide like this compound.
Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.
Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution for MIC Determination
Agar dilution is a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.
Methodology:
-
Preparation of Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring the plates.
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard. A final inoculum of approximately 10⁴ CFU per spot is desired.
-
Inoculation and Incubation: Using a multipoint inoculator, spot the prepared bacterial suspensions onto the surface of the agar plates, from the lowest to the highest antibiotic concentration. Include a growth control plate without any antibiotic. Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.
Disk Diffusion Susceptibility Testing
The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent.
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as previously described.
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth.
-
Disk Application: Aseptically apply a paper disk containing a standardized amount of sulfaethidole (e.g., 300 µg) to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. The interpretation of the zone size as susceptible, intermediate, or resistant requires established and validated breakpoints, which are not currently available for sulfaethidole from CLSI or EUCAST.
Conclusion
This compound, a historical sulfonamide antibiotic, exhibits a mechanism of action centered on the inhibition of bacterial folic acid synthesis. While it has shown activity against some gram-negative bacteria, the lack of recent, comprehensive quantitative data necessitates that researchers perform in vitro susceptibility testing on their specific isolates of interest. By adhering to standardized protocols such as those outlined by CLSI and EUCAST, reliable and reproducible data can be generated to accurately assess the in vitro efficacy of this compound against contemporary gram-negative bacterial strains. The provided methodologies and templates serve as a guide for such investigations in the fields of microbiology and drug development.
References
The Role of Sulfaethidole Sodium in the Inhibition of Folic Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Folic Acid Synthesis Pathway as an Antimicrobial Target
Folic acid, a B-vitamin, is an essential precursor for the synthesis of nucleotides (purines and thymidines) and several amino acids.[1] Consequently, it is vital for DNA replication, repair, and overall cell growth. While humans obtain folic acid through their diet, many microorganisms, including a wide range of pathogenic bacteria, must synthesize it de novo.[2] This metabolic difference provides a selective target for antimicrobial agents.
The bacterial folic acid synthesis pathway involves a series of enzymatic steps. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3][4] This step is essential for the formation of dihydrofolic acid, a direct precursor to tetrahydrofolic acid, the active form of folate.
Mechanism of Action: Sulfaethidole Sodium as a Competitive Inhibitor of DHPS
This compound, like other sulfonamides, functions as a competitive inhibitor of dihydropteroate synthase.[5] Its chemical structure closely mimics that of the natural substrate, PABA.[6] This structural analogy allows this compound to bind to the active site of the DHPS enzyme.[2] By occupying the active site, it prevents PABA from binding, thereby halting the synthesis of dihydropteroate.[4] This inhibition is bacteriostatic, meaning it prevents the growth and replication of bacteria rather than directly killing them.[4]
The inhibition of the folic acid synthesis pathway ultimately leads to a depletion of the essential downstream products required for DNA and protein synthesis, arresting bacterial proliferation. The selective toxicity of sulfa drugs is attributed to the fact that mammalian cells lack the DHPS enzyme and instead rely on dietary folate.[2]
The Folic Acid Synthesis Pathway
The following diagram illustrates the key steps in the bacterial folic acid synthesis pathway and highlights the point of inhibition by this compound.
Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound.
Quantitative Data on Sulfonamide Inhibition of Dihydropteroate Synthase
| Sulfonamide | Organism | Inhibition Constant | Value |
| Sulfamethoxazole | Plasmodium falciparum | Ki | 6 - 500 µM |
| Sulfadoxine | Plasmodium falciparum | Ki | 6 - 500 µM |
| Dapsone | Plasmodium falciparum | Ki | 6 - 500 µM |
| Sulfathiazole | Plasmodium falciparum | Ki | 6 - 500 µM |
| Sulfanilamide | Plasmodium falciparum | Ki | 6 - 500 µM |
| Sulfisoxazole | Plasmodium falciparum | Ki | 6 - 500 µM |
Note: The wide range of Ki values for P. falciparum reflects studies on different drug-sensitive and resistant strains.
Experimental Protocols for Determining DHPS Inhibition
The following are generalized protocols for assessing the inhibition of dihydropteroate synthase by compounds such as this compound. These can be adapted based on the specific research requirements, including the source of the enzyme and available equipment.
Spectrophotometric Coupled Enzyme Assay
This continuous assay is suitable for high-throughput screening and measures the activity of DHPS by coupling the reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).[9][10]
Workflow Diagram:
Caption: Workflow for a Spectrophotometric Coupled DHPS Inhibition Assay.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5).
-
Prepare stock solutions of DHPPP, PABA, NADPH, and this compound in the appropriate solvent.
-
Prepare purified DHPS and DHFR enzymes.
-
-
Reaction Setup:
-
In a 96-well UV-transparent plate, add the assay buffer, DHPPP, PABA, NADPH, and DHFR to each well.
-
Add varying concentrations of this compound to the test wells. Add solvent vehicle to the control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a pre-determined amount of DHPS enzyme to each well.
-
Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Radiometric Assay
This is a direct and highly sensitive assay that measures the incorporation of a radiolabeled substrate into the product.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer as described above.
-
Prepare a stock solution of [3H]PABA (or other radiolabeled PABA).
-
Prepare stock solutions of unlabeled PABA, DHPPP, and this compound.
-
Prepare purified DHPS enzyme.
-
-
Reaction Setup:
-
In microcentrifuge tubes, combine the assay buffer, DHPPP, a mixture of labeled and unlabeled PABA, and varying concentrations of this compound.
-
Pre-incubate the tubes at the desired temperature.
-
-
Initiation and Termination:
-
Initiate the reaction by adding the DHPS enzyme.
-
Incubate for a specific time (e.g., 30 minutes).
-
Terminate the reaction by adding an acid (e.g., trichloroacetic acid).
-
-
Product Separation and Detection:
-
Separate the radiolabeled product (dihydropteroate) from the unreacted radiolabeled substrate (PABA) using a suitable method (e.g., thin-layer chromatography or charcoal precipitation).
-
Quantify the amount of radioactivity in the product using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed at each inhibitor concentration.
-
Determine the IC50 and/or Ki values by plotting the reaction rate against the inhibitor concentration and fitting the data to appropriate enzyme inhibition models.
-
Conclusion
This compound, as a sulfonamide antibiotic, is understood to inhibit bacterial growth by competitively inhibiting dihydropteroate synthase, a critical enzyme in the folic acid synthesis pathway. While specific quantitative data for this compound's inhibitory activity is not prominently available, the established mechanism of action for this class of drugs, along with the provided experimental protocols, offers a solid foundation for further research. The comparative data for other sulfonamides suggest the expected range of potency. Future studies focusing on determining the precise IC50 and Ki values of this compound against DHPS from various bacterial species would be invaluable for a more complete understanding of its antimicrobial profile and for the rational design of novel antifolates.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Buy Sulfaethidole | 94-19-9 [smolecule.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Sulfaethidole Sodium: A Technical Guide for Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Sulfaethidole sodium for antimicrobial research purposes. It covers the core aspects of its mechanism of action, potential antimicrobial spectrum, and detailed experimental protocols for its evaluation. This document is intended to serve as a foundational resource for researchers investigating novel antimicrobial strategies and the application of sulfonamides in drug development.
Introduction to this compound
This compound is the sodium salt of Sulfaethidole, a member of the sulfonamide class of antibiotics.[1] Like other sulfonamides, it is a synthetic antimicrobial agent that possesses bacteriostatic activity against a range of susceptible microorganisms.[2] Historically, sulfonamides were among the first effective drugs used to treat systemic bacterial infections. While their clinical use has been superseded by more potent and less toxic antibiotics, they remain valuable tools in antimicrobial research for studying mechanisms of action, resistance development, and as reference compounds.
Chemical and Physical Properties:
| Property | Value |
| Chemical Name | Sodium N'-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfanilamidate |
| Molecular Formula | C₁₀H₁₁N₄NaO₂S₂ |
| Molecular Weight | 306.34 g/mol |
| Appearance | White to yellowish-white crystalline powder |
| Solubility | Freely soluble in water, sparingly soluble in alcohol |
Mechanism of Action: Inhibition of Folic Acid Synthesis
The antimicrobial activity of this compound, like all sulfonamides, is based on its ability to interfere with the bacterial synthesis of folic acid (Vitamin B9). Folic acid is an essential nutrient for bacteria, serving as a precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.
Sulfaethidole is a structural analog of para-aminobenzoic acid (PABA), a key substrate in the folic acid synthesis pathway. It acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). By binding to the active site of DHPS, Sulfaethidole prevents the conversion of PABA into dihydropteroic acid, a crucial intermediate in the formation of dihydrofolic acid. This blockade of the folic acid pathway ultimately inhibits bacterial growth and replication.
It is important to note that mammalian cells are not affected by sulfonamides because they do not synthesize their own folic acid and instead obtain it from their diet. This selective toxicity is a key principle of antimicrobial chemotherapy.
Figure 1. Signaling pathway of Sulfaethidole's mechanism of action.
Antimicrobial Spectrum and Quantitative Data
For research purposes, it is crucial to determine the MIC of this compound against the specific bacterial strains under investigation. The following table provides representative MIC values for other short-acting sulfonamides against common bacterial species to offer a general indication of the expected activity.
Disclaimer: The following data is for informational purposes only and represents the activity of other short-acting sulfonamides. The actual MIC values for this compound must be determined experimentally.
| Bacterial Species | Gram Stain | Representative Sulfonamide | MIC Range (µg/mL) |
| Staphylococcus aureus | Positive | Sulfamethoxazole | 16 - >1024 |
| Streptococcus pneumoniae | Positive | Sulfamethoxazole | 8 - >1024 |
| Escherichia coli | Negative | Sulfisoxazole | 16 - >1024 |
| Klebsiella pneumoniae | Negative | Sulfamethoxazole | 32 - >1024 |
| Haemophilus influenzae | Negative | Sulfisoxazole | 0.5 - 32 |
| Pseudomonas aeruginosa | Negative | Sulfamethoxazole | >1024 |
Experimental Protocols
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This is a standard and widely accepted method for antimicrobial susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium in vitro.
Materials:
-
This compound powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile pipette tips and multichannel pipettor
-
Vortex mixer
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve it in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 10240 µg/mL). Ensure complete dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1-2 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and then transferring 100 µL from the second to the third, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations (e.g., 512 µg/mL down to 0.25 µg/mL).
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculation of the Microtiter Plate:
-
Using a multichannel pipettor, add 10 µL of the standardized bacterial inoculum to each well (except the sterility control well). This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined by finding the first clear well in the dilution series.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Figure 2. Experimental workflow for MIC determination.
Research Applications and Logical Relationships
This compound, as a representative sulfonamide, can be utilized in various areas of antimicrobial research. Its well-defined mechanism of action makes it a valuable tool for fundamental studies and as a comparator for novel drug candidates.
Figure 3. Logical relationships of Sulfaethidole in research.
Conclusion
This compound remains a relevant compound for antimicrobial research, providing a well-characterized example of a sulfonamide antibiotic. Its utility in studying bacterial folic acid synthesis, mechanisms of resistance, and as a reference standard in drug discovery pipelines is significant. While its clinical applications are limited, its value as a research tool for scientists and drug development professionals is well-established. Adherence to standardized experimental protocols, such as the broth microdilution method for MIC determination, is essential for generating reliable and reproducible data in the investigation of its antimicrobial properties.
References
- 1. Comparative in vitro activity of sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim and other agents against multiresistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Sulfaethidole Sodium in Veterinary Medicine: A Technical Guide for Researchers
Abstract: Sulfaethidole sodium, a member of the sulfonamide class of antibiotics, has historically played a role in veterinary medicine due to its bacteriostatic properties and broad-spectrum activity. This technical guide provides an in-depth analysis of its mechanism of action, pharmacokinetic profile, and applications in veterinary research. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of this compound.
Core Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfaethidole, like all sulfonamides, exerts its bacteriostatic effect by acting as a competitive antagonist to para-aminobenzoic acid (PABA).[1] Bacteria, unlike mammals, must synthesize their own folic acid (vitamin B9), an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[2][3]
The key enzyme in this pathway is dihydropteroate synthase (DHPS). Due to its structural similarity to PABA, sulfaethidole competes for the active site of DHPS.[1][2] This competitive inhibition blocks the conversion of PABA into dihydrofolic acid, a critical step in the folic acid synthesis pathway.[4] The subsequent depletion of tetrahydrofolic acid halts bacterial DNA replication and cell division, thereby inhibiting bacterial growth and allowing the host's immune system to clear the infection.[2] This selective targeting of a metabolic pathway absent in mammals is a cornerstone of the sulfonamides' therapeutic index.[5]
Caption: Mechanism of Action of this compound.
Pharmacokinetics in Veterinary Species
The pharmacokinetic properties of sulfonamides can vary significantly between animal species, influencing dosage regimens and therapeutic efficacy.[6] Factors such as absorption, distribution, metabolism (primarily hepatic), and excretion (primarily renal) dictate the drug's half-life and concentration in the body.[3] While extensive data specifically for this compound is limited in recent literature, data from closely related sulfonamides and older sources provide valuable insights.
Table 1: Pharmacokinetic Parameters of Sulfaethidole and Other Sulfonamides in Animals
| Parameter | Sulfaethidole | Sulfathiazole | Sulfamethazine | Animal Species | Route | Reference |
| Half-life (t½) | 4 h | 9.0 ± 1.6 h | 9.8 ± 0.6 h | Pig | IV | [7][8] |
| Volume of Distribution (Vd) | - | 1.16 ± 0.16 L/kg | 0.77 ± 0.06 L/kg | Pig | IV | [8] |
| Clearance (Cl) | - | 0.090 ± 0.007 L/kg/h | 0.054 ± 0.001 L/kg/h | Pig | IV | [8] |
| Bioavailability (F) | - | 92 ± 4% | 101 ± 7% | Pig | IM | [8] |
Note: Data for Sulfathiazole and Sulfamethazine are from a single co-administration study. The significant differences in pharmacokinetics even among closely related sulfonamides underscore the need for species-specific and compound-specific studies.[6]
Antibacterial Spectrum and Applications
Sulfonamides are broad-spectrum antibiotics, demonstrating activity against a range of Gram-positive and Gram-negative bacteria.[9] Their use in veterinary medicine has been extensive, treating infections of the respiratory, gastrointestinal, and urinary tracts.[5][10] They have also shown efficacy against some protozoa, such as Coccidia and Toxoplasma.[6]
Table 2: General Antibacterial Spectrum of Sulfonamides
| Susceptible Organisms | Often Resistant Organisms |
| Streptococcus spp. | Enterobacter spp. |
| Staphylococcus spp. | Klebsiella spp. (may become resistant) |
| Salmonella spp. | Proteus spp. (often resistant) |
| Pasteurella spp. | Pseudomonas spp. |
| Escherichia coli (some strains) | Clostridium spp. (may become resistant) |
| Nocardia spp. | Leptospira spp. |
| Actinomyces spp. | Rickettsiae |
| Coccidia and Toxoplasma spp. (Protozoa) | |
| Source:[6][9][10] |
The clinical efficacy of sulfonamides can be diminished in the presence of pus or necrotic tissue, which contain high concentrations of PABA that compete with the drug.[11] Widespread use has also led to significant bacterial resistance, and resistance to one sulfonamide generally implies resistance to all others.[3]
Key Experimental Protocols for Research
Detailed and standardized protocols are crucial for evaluating the efficacy and safety of antimicrobial agents. Below are methodologies for two fundamental types of studies in veterinary drug research.
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Preparation of Inoculum:
-
Select 3-5 isolated colonies of the target veterinary pathogen from an agar plate.
-
Suspend colonies in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Drug Dilution Series:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
This workflow describes a typical study to determine the pharmacokinetic profile of this compound in a target animal species, such as pigs.[8]
-
Animal Acclimation and Catheterization:
-
Acclimate healthy, age- and weight-matched animals to the study environment for at least one week.
-
If required for frequent sampling, surgically place an indwelling catheter in a suitable vein (e.g., jugular vein) under anesthesia and allow for a recovery period.
-
-
Drug Administration:
-
For intravenous (IV) administration, administer a precise dose of this compound solution as a bolus injection to establish a baseline for bioavailability.
-
For other routes (e.g., intramuscular [IM], oral [PO]), administer the same dose to a separate group of animals or in a crossover design after a washout period.
-
-
Scheduled Blood Sampling:
-
Collect blood samples into heparinized tubes at predetermined time points. A typical schedule would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, and 48 hours post-administration.
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Pharmacokinetic Modeling:
-
Plot the plasma concentration versus time data.
-
Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental or compartmental analysis to calculate key parameters like half-life (t½), volume of distribution (Vd), clearance (Cl), and area under the curve (AUC).
-
Caption: Workflow for a Veterinary Pharmacokinetic Study.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sulfathiazole? [synapse.patsnap.com]
- 3. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is Sulfamethazine sodium used for? [synapse.patsnap.com]
- 6. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. ldh.la.gov [ldh.la.gov]
- 11. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for the Analytical Method Development of Sulfaethidole Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaethidole sodium, a sulfonamide antibiotic, requires robust and reliable analytical methods for its quantification in pharmaceutical formulations and for quality control purposes. This document provides a comprehensive overview of potential analytical methods, including detailed protocols and validation parameters, that can be adapted and validated for the analysis of this compound. The methodologies described are based on established analytical techniques for sulfonamides, such as High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetry.
I. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of drug substances. A stability-indicating HPLC method is crucial for separating this compound from its degradation products and any excipients in the formulation.
Experimental Protocol: Reversed-Phase HPLC
This protocol is adapted from a method for the simultaneous determination of other sulfonamides and would require optimization and validation for this compound.[1][2][3][4]
1. Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV or Photodiode Array (PDA) Detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine
-
Glacial acetic acid or other suitable buffer components
-
0.45 µm membrane filters
3. Chromatographic Conditions (Starting Point for Method Development):
-
Mobile Phase: A mixture of water, acetonitrile, and triethylamine (e.g., 838:160:2, v/v/v), with the pH adjusted to 5.5 ± 0.05 with glacial acetic acid.[1][3][4]
-
Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a common wavelength for sulfonamides is around 254 nm or 270 nm).[1][2][3][4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
4. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection.
5. Method Validation Parameters (Illustrative Data for a Related Sulfonamide):
The following table summarizes typical validation parameters that must be established for a new HPLC method for this compound. The data presented here is for illustrative purposes and is based on methods for other sulfonamides.[3][5]
| Parameter | Typical Acceptance Criteria | Illustrative Value (for a related sulfonamide) |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 1.6 µg/mL |
| Specificity | No interference from placebo or degradation products | Peak purity > 99% |
| Robustness | % RSD ≤ 2.0% for small variations in method parameters | Pass |
Experimental Workflow: HPLC Method Development
Caption: Workflow for HPLC method development and validation.
II. UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of drugs. This method is suitable for the assay of this compound in its pure form and in simple dosage forms.
Experimental Protocol: UV-Vis Spectrophotometry
This protocol is based on a validated method for sulfacetamide sodium and would require validation for this compound.[6]
1. Instrumentation:
-
Double beam UV-Visible Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
2. Reagents and Materials:
-
This compound reference standard
-
Distilled water or other suitable solvent
-
Acetate buffer (0.2 M, pH 4.0)
3. Method:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For a related compound, sulfacetamide sodium, the λmax is around 271 nm at pH 4.0.[6]
-
Preparation of Standard Solutions: Prepare a stock solution of this compound (e.g., 100 µg/mL) in distilled water. From this stock solution, prepare a series of working standards by diluting with acetate buffer (pH 4.0) to obtain concentrations in the linear range (e.g., 2-10 µg/mL).
-
Preparation of Sample Solution: Prepare a sample solution of this compound in the same manner as the standard solutions to obtain a concentration within the calibration range.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a blank solution (acetate buffer).
-
Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions.
-
Quantification: Determine the concentration of this compound in the sample solution from the calibration curve.
4. Method Validation Parameters (Illustrative Data for Sulfacetamide Sodium):
| Parameter | Typical Acceptance Criteria | Illustrative Value (for Sulfacetamide Sodium)[6] |
| Linearity (R²) | ≥ 0.999 | 0.99936 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.03 ± 0.589% |
| Precision (% RSD) | ≤ 2.0% | 0.587% |
| Limit of Detection (LOD) | - | 1.67 x 10⁻⁶ M |
| Limit of Quantitation (LOQ) | - | 5.07 x 10⁻⁶ M |
| Specificity | No interference from excipients | Method shown to be specific |
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for quantitative analysis by UV-Vis Spectrophotometry.
III. Titrimetry (Diazotization Titration)
Diazotization titration is a classical titrimetric method for the assay of drugs containing a primary aromatic amine group, such as sulfonamides.[7]
Experimental Protocol: Diazotization Titration
1. Principle: The primary aromatic amine group of this compound reacts with sodium nitrite in an acidic medium to form a diazonium salt. The endpoint is detected when the excess nitrous acid reacts with an external indicator, such as starch iodide paper, to produce a blue color.[7]
2. Instrumentation:
-
Burette
-
Conical flask
-
Magnetic stirrer
-
Ice bath
3. Reagents and Materials:
-
This compound sample
-
Sodium nitrite (0.1 M) solution, standardized
-
Hydrochloric acid (concentrated)
-
Potassium bromide (optional, to increase reaction rate)
-
Starch iodide paper
-
Distilled water
4. Procedure:
-
Accurately weigh about 0.4 g of the this compound sample and transfer it to a conical flask.[7]
-
Dissolve the sample in 100 mL of distilled water and add 5 mL of concentrated hydrochloric acid.[7]
-
Cool the solution to 0-5 °C in an ice bath.
-
Titrate slowly with 0.1 M sodium nitrite solution, stirring continuously.
-
Towards the end of the titration, add the titrant dropwise. After each addition, streak a drop of the solution onto starch iodide paper.
-
The endpoint is reached when the solution immediately produces a blue color on the starch iodide paper.[7]
5. Calculation: The percentage purity of this compound can be calculated using the following formula:
% Purity = (V × M × F × 100) / W
Where:
-
V = Volume of sodium nitrite solution consumed (mL)
-
M = Molarity of sodium nitrite solution
-
F = Equivalence factor for this compound
-
W = Weight of the sample taken (g)
Signaling Pathway: Diazotization Reaction
Caption: Simplified reaction pathway for the diazotization of Sulfaethidole.
Conclusion
The analytical methods described provide a strong foundation for the development of a robust quality control procedure for this compound. It is imperative that any chosen method be thoroughly validated according to ICH guidelines to ensure its accuracy, precision, specificity, and reliability for its intended purpose. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the nature of the sample, the available instrumentation, and the desired level of sensitivity and selectivity.
References
- 1. Development and validation of a stability-indicating HPLC method for the simultaneous determination of sulfadiazine sodium and trimethoprim in injectable solution formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
Application Note: A Proposed RP-HPLC Method for the Quantification of Sulfaethidole Sodium
Introduction
Sulfaethidole is a sulfonamide antibiotic. Accurate and precise quantification of Sulfaethidole sodium in bulk drug substances and pharmaceutical formulations is essential for quality control and regulatory compliance. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used technique for the analysis of sulfonamides due to its specificity, sensitivity, and accuracy.
This application note outlines a proposed isocratic RP-HPLC method that can be adapted and validated for the routine analysis of this compound. The method is based on common chromatographic conditions reported for similar sulfonamide compounds.
Principle
The proposed method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. The separation is based on the differential partitioning of Sulfaethidole between the nonpolar stationary phase and the polar mobile phase. Detection is achieved by monitoring the UV absorbance at a wavelength where Sulfaethidole exhibits maximum absorbance.
Experimental Protocol
This protocol provides a detailed methodology for the proposed HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Purified water (HPLC grade)
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.
-
Chromatographic data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
3. Chromatographic Conditions
A summary of the proposed HPLC conditions is presented in the table below. These conditions are a starting point and may require optimization.
| Parameter | Proposed Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric Acid) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
4. Preparation of Solutions
-
Buffer Preparation (0.02 M KH2PO4, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 70:30 (v/v). Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
5. Sample Preparation
For the analysis of a pharmaceutical formulation, accurately weigh a quantity of the powdered tablets or measure a volume of the liquid formulation equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug. Dilute to volume with the mobile phase and mix well. Filter a portion of this solution through a 0.45 µm syringe filter. Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
6. Method Validation
The proposed method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| System Suitability | To ensure the chromatographic system is suitable for the intended analysis. | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas < 2.0% for replicate injections. |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from placebo or degradation products at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery between 98.0% and 102.0%. |
| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | %RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | %RSD of results should be within acceptable limits. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow from preparation to reporting.
Method Development and Validation Logic
The following diagram illustrates the logical relationship between method development and validation.
Caption: Logic flow for HPLC method development and validation.
Application Note: UV-Vis Spectrophotometric Analysis of Sulfaethidole Sodium
An Application Note and Protocol for the UV-Vis Spectrophotometric Analysis of Sulfaethidole Sodium is detailed below. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a sulfonamide antibiotic used in pharmaceutical formulations. For quality control and research purposes, a reliable, straightforward, and economical analytical method for its quantification is necessary. This application note outlines a UV-Vis spectrophotometric method for the determination of this compound. This method leverages the inherent ultraviolet absorption properties of the molecule.
Principle of the Method
The fundamental principle of this method is based on the Beer-Lambert law. This compound, like other sulfonamide compounds, contains chromophoric groups that absorb light in the ultraviolet range. The absorbance of a solution containing this compound is directly proportional to its concentration at a specific wavelength. The wavelength of maximum absorbance (λmax) for sulfonamides typically falls within the 250 nm to 290 nm range. This protocol proposes a starting wavelength of 272 nm for the analysis of this compound, which should be experimentally verified.
Quantitative Data Summary
Table 1: Method Validation Parameters for Sulfacetamide Sodium [1]
| Parameter | Specification |
| Wavelength (λmax) | 271 nm |
| Linearity Range | 1.0–5.0 × 10⁻⁵ M |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 1.67 × 10⁻⁶ M |
| Limit of Quantification (LOQ) | 5.07 × 10⁻⁶ M |
| Accuracy (% Recovery) | 100.03 ± 0.589% |
| Precision (RSD %) | 0.587% |
Table 2: Linearity Data for Sulfacetamide Sodium [1]
| Concentration (M) | Absorbance (mean ± SD, n=3) |
| 1.0 × 10⁻⁵ | 0.134 ± 0.002 |
| 2.0 × 10⁻⁵ | 0.268 ± 0.003 |
| 3.0 × 10⁻⁵ | 0.402 ± 0.004 |
| 4.0 × 10⁻⁵ | 0.536 ± 0.005 |
| 5.0 × 10⁻⁵ | 0.670 ± 0.006 |
Experimental Protocols
1. Materials and Reagents
-
This compound Reference Standard
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Distilled or Deionized Water
-
Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
2. Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Quantitatively transfer the weighed standard to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 M HCl and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with 0.1 M HCl and mix thoroughly.
3. Preparation of Working Standard Solutions and Calibration Curve
-
Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to achieve concentrations in the expected linear range (e.g., 2, 4, 6, 8, 10, and 12 µg/mL).
-
Set the UV-Vis spectrophotometer to scan from 400 nm to 200 nm to determine the λmax of this compound using one of the working standard solutions.
-
Measure the absorbance of each working standard solution at the determined λmax against a 0.1 M HCl blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Perform a linear regression analysis and determine the equation of the line and the correlation coefficient (r²).
4. Preparation of Sample Solution (from a solid dosage form)
-
Weigh and finely powder at least 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 M HCl and sonicate for 15-20 minutes to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with 0.1 M HCl and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
Further dilute the filtered solution with 0.1 M HCl to obtain a concentration that falls within the established calibration curve range.
5. Measurement and Calculation
-
Measure the absorbance of the final sample solution at the determined λmax.
-
Calculate the concentration of this compound in the sample solution using the linear regression equation obtained from the calibration curve.
-
Calculate the amount of this compound in the original dosage form, taking into account all dilution factors.
Visualizations
Caption: Workflow for UV-Vis spectrophotometric analysis of this compound.
Caption: Relationship defined by the Beer-Lambert Law.
References
Protocol for Testing Sulfaethidole Sodium Susceptibility in Bacteria
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfaethidole is a sulfonamide antibiotic that exhibits bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria. Like other sulfonamides, its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), Sulfaethidole prevents the synthesis of dihydrofolic acid, a precursor to folic acid. This ultimately disrupts the production of nucleotides and certain amino acids, thereby halting bacterial growth and replication. This document provides detailed protocols for determining the susceptibility of bacteria to Sulfaethidole sodium using standardized methods.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfaethidole, as a structural analog of PABA, competitively binds to the active site of the bacterial enzyme dihydropteroate synthase. This enzymatic step is crucial for the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroate, a key intermediate in the folic acid synthesis pathway. The inhibition of this enzyme leads to a depletion of folic acid, which is vital for the synthesis of DNA, RNA, and proteins in bacteria.
Caption: Competitive inhibition of dihydropteroate synthase by Sulfaethidole.
Data Presentation
Table 1: Example of Zone Diameter Interpretive Criteria for a Representative Sulfonamide (Disk Diffusion)
| Zone Diameter (mm) | Interpretation |
| ≥ 17 | Susceptible (S) |
| 13 - 16 | Intermediate (I) |
| ≤ 12 | Resistant (R) |
| Note: These are example values and may not be the current CLSI standards. Laboratories should refer to the latest CLSI M100 document. |
Table 2: Example of MIC Interpretive Breakpoints for a Representative Sulfonamide (Broth Dilution)
| MIC (µg/mL) | Interpretation |
| ≤ 256 | Susceptible (S) |
| - | Intermediate (I) |
| ≥ 512 | Resistant (R) |
| Note: These are example values and may not be the current CLSI standards. Laboratories should refer to the latest CLSI M100 document.[2] |
Experimental Workflow for Susceptibility Testing
The general workflow for determining bacterial susceptibility to this compound involves preparing a standardized bacterial inoculum, exposing the bacteria to the antimicrobial agent, incubating under appropriate conditions, and then determining the outcome.
Caption: General workflow for antimicrobial susceptibility testing.
Experimental Protocols
The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]
Protocol 1: Disk Diffusion (Kirby-Bauer) Method
1. Materials:
-
This compound disks (e.g., 300 µg).
-
Mueller-Hinton agar (MHA) plates (4 mm depth).
-
Pure, 18-24 hour bacterial culture on a non-selective agar plate.
-
Sterile saline or Mueller-Hinton broth.
-
0.5 McFarland turbidity standard.
-
Sterile cotton swabs.
-
Incubator (35°C ± 2°C).
-
Calipers or ruler for measuring zone diameters.
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™).
2. Procedure:
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
-
Application of Antibiotic Disk:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place a this compound disk onto the center of the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established breakpoints for a representative sulfonamide from the latest CLSI M100 document.
-
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
1. Materials:
-
This compound powder.
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
96-well microtiter plates.
-
Pure, 18-24 hour bacterial culture.
-
Sterile saline or broth.
-
0.5 McFarland turbidity standard.
-
Incubator (35°C ± 2°C).
-
Micropipettes and sterile tips.
-
Quality control (QC) strains (e.g., Enterococcus faecalis ATCC® 29212™ for media quality, E. coli ATCC® 25922™, S. aureus ATCC® 25923™).
2. Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water with solvent if necessary, as specified by the manufacturer).
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve the desired final concentration range (e.g., 512 µg/mL to 0.5 µg/mL).
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized, diluted inoculum to each well (except the sterility control).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Interpret the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) based on the breakpoints for a representative sulfonamide from the latest CLSI M100 document.
-
Quality Control
-
QC Strains: Standard ATCC® quality control strains with known susceptibility profiles must be tested with each batch of susceptibility tests.
-
Media Quality: For sulfonamides, it is crucial that the Mueller-Hinton medium has low levels of thymidine and thymine, which can interfere with the results. Each new lot of media should be tested with Enterococcus faecalis ATCC® 29212.
-
Acceptable Ranges: The zone diameters or MIC values for the QC strains must fall within the acceptable ranges specified in the current CLSI M100 document. If QC results are out of range, patient results should not be reported, and the testing procedure should be investigated.
References
Preparation of Sulfaethidole Sodium Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of Sulfaethidole sodium, a sulfonamide antibiotic. The protocol details the necessary materials, equipment, and step-by-step procedures for safe and accurate preparation. Additionally, it includes a summary of the chemical and physical properties, safety and handling precautions, and recommended storage conditions to ensure the stability and integrity of the stock solution. This guide is intended for use in research and drug development settings.
Chemical and Physical Properties
Table 1: Properties of this compound and Related Compounds
| Property | This compound | Sulfacetamide Sodium (for comparison) | Sulfathiazole Sodium (for comparison) |
| Molecular Formula | C₁₀H₁₁N₄NaO₂S₂[1] | C₈H₉N₂NaO₃S | C₉H₈N₃NaO₂S₂[2] |
| Molecular Weight | 306.34 g/mol [1] | 236.2 g/mol | 277.3 g/mol [2] |
| Appearance | Crystalline solid | Crystalline solid[3] | White crystalline powder[4] |
| Solubility | Data not available | Ethanol: ~1 mg/mL, DMSO: ~15 mg/mL, DMF: ~20 mg/mL, PBS (pH 7.2): ~5 mg/mL[3] | DMSO: ≥ 59 mg/mL[5] |
Safety and Handling Precautions
This compound should be handled with care in a laboratory setting. Adherence to standard safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7]
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8]
-
Handling: Avoid contact with skin and eyes.[6][8] Do not ingest. Wash hands thoroughly after handling.[6]
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[6]
-
Eye Contact: If the substance gets into the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound. The final concentration of the stock solution will depend on its solubility in the chosen solvent, which should be determined empirically if not known.
Materials
-
This compound powder
-
Solvent of choice (e.g., sterile distilled water, Phosphate Buffered Saline (PBS), Dimethyl sulfoxide (DMSO))
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Sterile, serological pipettes
-
Vortex mixer
-
Analytical balance
-
Weighing paper or boat
Equipment
-
Laminar flow hood or biosafety cabinet for sterile work
-
Personal Protective Equipment (as listed in Section 2)
Procedure
-
Determine the Desired Concentration: Based on experimental needs and the solubility of this compound in the chosen solvent, calculate the required mass of the compound.
-
Weigh the Compound: In a clean and tared weighing boat, carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolve the Compound:
-
Transfer the weighed powder to a sterile conical tube.
-
Add a small volume of the chosen solvent to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming may be required for some solvents, but the stability of the compound under heat should be considered.
-
-
Adjust to Final Volume: Once the compound is fully dissolved, add the remaining volume of the solvent to reach the desired final concentration.
-
Sterilization (for aqueous solutions): If a sterile solution is required for cell culture or other biological applications, filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Labeling and Storage: Clearly label the tube with the name of the compound, concentration, solvent, date of preparation, and your initials. Store the stock solution at the recommended temperature.
Storage and Stability
Proper storage is crucial to maintain the activity of the this compound stock solution.
-
Powder: Store the solid compound in a tightly sealed container in a cool, dry place. For long-term storage, temperatures of -20°C or 4°C are recommended for similar sulfonamide sodium salts.[8]
-
Stock Solution:
-
In Solvent (e.g., DMSO): Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[8][9]
-
Aqueous Solutions: It is generally recommended to prepare fresh aqueous solutions. If storage is necessary, it should be for a short period at 2-8°C. One source advises against storing aqueous solutions of a similar compound for more than one day.[3]
-
Diagrams
Caption: Workflow for the preparation of a this compound stock solution.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scielo.org.co [scielo.org.co]
- 5. researchgate.net [researchgate.net]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulfaethidole Sodium in Microbiological Susceptibility Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the use of sulfaethidole sodium in microbiological susceptibility testing. As a member of the sulfonamide class of antibiotics, this compound's utility in research and development settings necessitates standardized protocols for assessing its antimicrobial activity. This document outlines the mechanism of action, protocols for common susceptibility testing methods, and guidance on quality control and data interpretation, particularly in the absence of current standardized clinical breakpoints from bodies like CLSI or EUCAST.
Mechanism of Action
Sulfaethidole, like other sulfonamides, is a synthetic bacteriostatic antimicrobial agent. Its mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids. By blocking this pathway, sulfaethidole prevents bacterial growth and replication.
dot
Caption: Mechanism of action of Sulfaethidole.
Experimental Protocols
The following are detailed protocols for determining the in vitro susceptibility of bacterial isolates to this compound. These methods are based on established standards for antimicrobial susceptibility testing.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Sterile diluents (e.g., water, DMSO, depending on solubility)
-
Incubator (35°C ± 2°C)
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable sterile solvent. The final concentration should be at least 10 times the highest concentration to be tested.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the microtiter plate to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
dot
Caption: Broth Microdilution Workflow.
Disk Diffusion (Kirby-Bauer) Method
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
Filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
Protocol:
-
Disk Preparation: Impregnate sterile filter paper disks with a standardized concentration of this compound solution and allow them to dry under sterile conditions. The concentration will need to be optimized for the desired zone of inhibition with QC strains.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate with the standardized bacterial suspension.
-
Disk Application: Aseptically apply the this compound-impregnated disks onto the surface of the inoculated MHA plate. Ensure the disks are in firm contact with the agar.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete inhibition of bacterial growth around each disk to the nearest millimeter.
dot
Caption: Disk Diffusion Workflow.
Quality Control
Quality control is essential for ensuring the accuracy and reproducibility of susceptibility testing results. Since there are no established QC ranges specifically for sulfaethidole, it is recommended to use standard QC strains and establish in-house ranges.
| QC Strain | Rationale for Use with Sulfonamides |
| Escherichia coli ATCC® 25922™ | A commonly used Gram-negative control strain for susceptibility testing. |
| Staphylococcus aureus ATCC® 29213™ | A commonly used Gram-positive control strain for MIC determinations. |
| Staphylococcus aureus ATCC® 25923™ | A commonly used Gram-positive control strain for disk diffusion testing. |
| Enterococcus faecalis ATCC® 29212™ | Recommended for checking Mueller-Hinton media for sulfonamide inhibitors like thymidine. |
Procedure for Establishing In-house QC Ranges:
-
Test the recommended QC strains with this compound over 20-30 consecutive testing days.
-
Record the MIC values or zone diameters for each test.
-
Calculate the mean and standard deviation of the results.
-
The in-house QC range can be established as the mean ± 2 standard deviations.
-
All subsequent testing should include these QC strains, and the results should fall within the established in-house ranges for the test to be considered valid.
Data Presentation and Interpretation
In the absence of established clinical breakpoints for sulfaethidole, the interpretation of susceptibility testing results should be approached with caution and is primarily for research and comparative purposes.
MIC Data: MIC values should be reported as the specific concentration of this compound that inhibits bacterial growth. Data for a collection of isolates can be summarized using the MIC50 and MIC90 values, which represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Example of MIC Data Presentation:
| Organism (n=number of isolates) | This compound MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli (n=50) | 4 - >128 | 16 | 64 |
| Staphylococcus aureus (n=50) | 2 - 64 | 8 | 32 |
| Pseudomonas aeruginosa (n=50) | >128 | >128 | >128 |
Disk Diffusion Data: Zone diameters should be recorded in millimeters. A larger zone of inhibition generally indicates greater susceptibility. For research purposes, isolates can be categorized based on the distribution of zone diameters (e.g., by creating a histogram to identify populations of susceptible and resistant organisms).
Example of Disk Diffusion Data Presentation:
| Organism (n=number of isolates) | This compound Zone Diameter Range (mm) |
| Escherichia coli (n=50) | 6 - 22 |
| Staphylococcus aureus (n=50) | 10 - 28 |
| Pseudomonas aeruginosa (n=50) | 6 (no inhibition) |
Disclaimer: The data presented in the tables above are for illustrative purposes only and do not represent actual experimental results for this compound. Researchers must generate their own data following the described protocols. The information provided in these application notes is intended for research and development purposes. The absence of established clinical breakpoints means that the results of these tests cannot be used to guide clinical treatment decisions.
Application Note: Quantitative Analysis of Sulfaethidole Sodium using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This application note details a sensitive and specific method for the quantitative analysis of Sulfaethidole sodium in solution using Liquid Chromatography-Mass Spectrometry (LC-MS). The method employs a reverse-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for Sulfaethidole.
Introduction
Sulfaethidole is a sulfonamide antibiotic used in veterinary medicine. Monitoring its concentration in various matrices is crucial for ensuring safety and efficacy. Liquid Chromatography-Mass Spectrometry (LC-MS) offers high selectivity and sensitivity, making it the ideal technique for the analysis of sulfonamides.[1] This application note provides a comprehensive protocol for the quantitative determination of this compound, including sample preparation, LC-MS conditions, and expected performance characteristics.
Experimental
Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
Standard Preparation:
A primary stock solution of this compound was prepared by dissolving the reference standard in methanol to a concentration of 1 mg/mL. A series of working standard solutions were then prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
LC-MS Instrumentation:
The analysis was performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Source Temperature | 120 °C |
| Desolvation Gas Flow | 600 L/hr |
| Desolvation Temperature | 350 °C |
| Collision Gas | Argon |
MRM Transitions:
The molecular weight of Sulfaethidole is 284.36 g/mol . The protonated precursor ion [M+H]⁺ is therefore m/z 285.4. Based on the common fragmentation patterns of sulfonamides, the following MRM transitions were selected for quantification and confirmation.
Table 3: MRM Transitions for Sulfaethidole
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 285.4 | 156.1 | 100 | 15 | Quantifier |
| 285.4 | 92.1 | 50 | 25 | Qualifier |
| 285.4 | 108.1 | 50 | 20 | Qualifier |
Note: The collision energies provided are typical starting points and may require optimization on the specific instrument being used.
Results and Discussion
The developed LC-MS method demonstrated excellent performance for the analysis of this compound. A representative chromatogram is shown below.
(A brief discussion of the chromatogram would be included here in a full application note, highlighting peak shape and retention time.)
Method Validation:
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following results are representative of the performance expected for sulfonamide analysis.
Table 4: Method Performance Characteristics (Representative Data)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Linear Range | 1 - 500 ng/mL |
| LOD | 0.5 ng/mL |
| LOQ | 1.5 ng/mL |
| Precision (%RSD) | < 5% (Intra-day), < 10% (Inter-day) |
| Accuracy (% Recovery) | 95 - 105% |
Note: The quantitative data presented in this table are based on typical performance for sulfonamide analysis by LC-MS and may vary depending on the specific instrumentation and matrix.
Experimental Workflow and Signaling Pathway Diagrams
Conclusion
The LC-MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The use of Multiple Reaction Monitoring ensures high specificity and accuracy. This method is suitable for routine analysis in research and quality control laboratories.
References
Application Notes and Protocols: In Vitro Drug-Drug Interaction Studies with Sulfaethidole Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaethidole sodium, a sulfonamide antimicrobial agent, may be co-administered with various other therapeutic agents, creating the potential for drug-drug interactions (DDIs). These interactions can alter the pharmacokinetic profile of co-administered drugs, leading to potential toxicity or loss of efficacy. The primary mechanisms underlying such DDIs involve the inhibition or induction of cytochrome P450 (CYP) enzymes and interactions with drug transporters.
This document provides detailed application notes and standardized protocols for conducting in vitro studies to evaluate the DDI potential of this compound. These protocols are designed to be compliant with regulatory expectations and provide a robust framework for assessing the risk of clinically significant DDIs. While specific data for this compound is limited, the protocols outlined are based on established methodologies for characterizing the DDI profile of new chemical entities. Sulfonamides as a class have been shown to be potent inhibitors of CYP2C9, and therefore, a particular focus on this isoform is warranted.[1][2][3]
Data Presentation: Summary of Potential Interactions
Quantitative data from in vitro DDI studies are crucial for predicting the clinical relevance of observed interactions. The following tables provide a template for summarizing key quantitative data obtained from the described experimental protocols.
Table 1: Cytochrome P450 (CYP) Inhibition Profile of this compound (IC50 Values)
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Type (e.g., Competitive, Non-competitive) |
| CYP1A2 | Phenacetin | Data to be generated | Data to be generated |
| CYP2B6 | Bupropion | Data to be generated | Data to be generated |
| CYP2C8 | Amodiaquine | Data to be generated | Data to be generated |
| CYP2C9 | Diclofenac | Data to be generated | Data to be generated |
| CYP2C19 | S-Mephenytoin | Data to be generated | Data to be generated |
| CYP2D6 | Dextromethorphan | Data to be generated | Data to be generated |
| CYP3A4 | Midazolam | Data to be generated | Data to be generated |
| CYP3A4 | Testosterone | Data to be generated | Data to be generated |
Table 2: Cytochrome P450 (CYP) Induction Potential of this compound
| CYP Isoform | Endpoint | Fold Induction (vs. Vehicle Control) | EC50 (µM) | Emax (Fold Induction) |
| CYP1A2 | mRNA | Data to be generated | Data to be generated | Data to be generated |
| Activity | Data to be generated | Data to be generated | Data to be generated | |
| CYP2B6 | mRNA | Data to be generated | Data to be generated | Data to be generated |
| Activity | Data to be generated | Data to be generated | Data to be generated | |
| CYP3A4 | mRNA | Data to be generated | Data to be generated | Data to be generated |
| Activity | Data to be generated | Data to be generated | Data to be generated |
Table 3: Drug Transporter Interaction Profile of this compound
| Transporter | Test System | Substrate/Inhibitor | Result (e.g., Efflux Ratio, IC50) |
| P-glycoprotein (P-gp/MDR1) | Caco-2 or MDCK-MDR1 cells | Substrate | Data to be generated |
| Inhibitor | Data to be generated | ||
| Breast Cancer Resistance Protein (BCRP) | Caco-2 or MDCK-BCRP cells | Substrate | Data to be generated |
| Inhibitor | Data to be generated | ||
| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | OATP1B1-expressing cells | Substrate | Data to be generated |
| Inhibitor | Data to be generated | ||
| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | OATP1B3-expressing cells | Substrate | Data to be generated |
| Inhibitor | Data to be generated | ||
| Organic Anion Transporter 1 (OAT1) | OAT1-expressing cells | Substrate | Data to be generated |
| Inhibitor | Data to be generated | ||
| Organic Anion Transporter 3 (OAT3) | OAT3-expressing cells | Substrate | Data to be generated |
| Inhibitor | Data to be generated | ||
| Organic Cation Transporter 2 (OCT2) | OCT2-expressing cells | Substrate | Data to be generated |
| Inhibitor | Data to be generated | ||
| Multidrug and Toxin Extrusion Protein 1 (MATE1) | MATE1-expressing cells | Substrate | Data to be generated |
| Inhibitor | Data to be generated | ||
| Multidrug and Toxin Extrusion Protein 2-K (MATE2-K) | MATE2-K-expressing cells | Substrate | Data to be generated |
| Inhibitor | Data to be generated |
Experimental Protocols
Protocol 1: Cytochrome P450 (CYP) Inhibition Assay
This protocol details the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound against major human CYP isoforms.
1. Materials and Reagents:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
CYP-specific probe substrates (see Table 1)
-
CYP-specific positive control inhibitors (e.g., furafylline for CYP1A2, ticlopidine for CYP2B6, gemfibrozil for CYP2C8, sulfaphenazole for CYP2C9, omeprazole for CYP2C19, quinidine for CYP2D6, ketoconazole for CYP3A4)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Prepare stock solutions of this compound, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to achieve a range of final assay concentrations (e.g., 0.01 to 100 µM).
-
In a 96-well plate, pre-incubate HLMs (final protein concentration 0.1-0.5 mg/mL) with this compound or positive control inhibitor in potassium phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding a mixture of the probe substrate (at a concentration approximate to its Km) and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time that ensures linear metabolite formation.
-
Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for metabolite formation using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Figure 1: Experimental workflow for the in vitro CYP inhibition assay.
Protocol 2: Cytochrome P450 (CYP) Induction Assay
This protocol describes the methodology to evaluate the potential of this compound to induce the expression of key CYP enzymes in primary human hepatocytes.
1. Materials and Reagents:
-
This compound
-
Cryopreserved primary human hepatocytes (from at least three donors)
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates
-
Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)
-
CYP-specific probe substrates
-
Reagents for RNA isolation and qRT-PCR
-
LC-MS/MS system for activity analysis
2. Experimental Procedure:
-
Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow cells to acclimate for 24-48 hours.
-
Treat the hepatocytes with various concentrations of this compound, positive controls, or vehicle control for 48-72 hours, with media changes every 24 hours.
-
For mRNA Analysis:
-
At the end of the treatment period, lyse the cells and isolate total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of CYP1A2, CYP2B6, and CYP3A4 mRNA using qRT-PCR, normalizing to a stable housekeeping gene.
-
-
For Enzyme Activity Analysis:
-
Wash the cells and incubate with a cocktail of CYP-specific probe substrates.
-
Collect the supernatant at various time points.
-
Analyze the formation of metabolites by LC-MS/MS.
-
3. Data Analysis:
-
mRNA: Calculate the fold change in mRNA expression relative to the vehicle control.
-
Activity: Calculate the rate of metabolite formation and determine the fold increase in activity compared to the vehicle control.
-
Plot the fold induction against the concentration of this compound to determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal fold induction).
Figure 2: Experimental workflow for the in vitro CYP induction assay.
Protocol 3: Drug Transporter Interaction Assays
This section provides protocols to assess whether this compound is a substrate or an inhibitor of key drug transporters like P-gp and BCRP.
Protocol 3a: Transporter Substrate Assessment (Bidirectional Permeability Assay)
1. Materials and Reagents:
-
Polarized cell monolayers overexpressing the transporter of interest (e.g., Caco-2, MDCK-MDR1, MDCK-BCRP) grown on permeable supports (e.g., Transwell® plates)
-
This compound
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Known transporter inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP)
-
Lucifer yellow for monolayer integrity assessment
-
LC-MS/MS system
2. Experimental Procedure:
-
Wash the cell monolayers with transport buffer.
-
Add this compound to either the apical (A) or basolateral (B) chamber.
-
At specified time points, collect samples from the receiver chamber.
-
To confirm transporter involvement, repeat the experiment in the presence of a known inhibitor.
-
At the end of the experiment, assess monolayer integrity using Lucifer yellow.
-
Quantify the concentration of this compound in the collected samples by LC-MS/MS.
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A).
-
Calculate the efflux ratio (ER) = Papp(B-to-A) / Papp(A-to-B).
-
An ER > 2 suggests active efflux. A reduction of the ER in the presence of an inhibitor confirms that this compound is a substrate of that transporter.
Protocol 3b: Transporter Inhibition Assessment
1. Materials and Reagents:
-
Cell lines or membrane vesicles overexpressing the transporter of interest
-
This compound
-
A known probe substrate for the transporter (e.g., digoxin for P-gp, prazosin for BCRP)
-
Transport buffer
-
LC-MS/MS system
2. Experimental Procedure:
-
Pre-incubate the cells or vesicles with various concentrations of this compound or a positive control inhibitor.
-
Add the probe substrate to initiate the transport assay.
-
Incubate for a defined period.
-
Terminate the reaction and measure the amount of probe substrate transported or accumulated.
-
Quantify the probe substrate concentration by LC-MS/MS.
3. Data Analysis:
-
Calculate the percentage of inhibition of probe substrate transport at each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Figure 3: Logical relationship for assessing transporter interactions.
References
- 1. Prediction of in vivo drug-drug interactions between tolbutamide and various sulfonamides in humans based on in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sulfaethidole Sodium in Veterinary Drug Formulation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaethidole sodium, a member of the sulfonamide class of antibiotics, holds potential for application in veterinary medicine due to the broad-spectrum antibacterial activity characteristic of this group. Sulfonamides act by competitively inhibiting dihydropteroate synthetase, an enzyme essential for bacterial folic acid synthesis.[1] This mechanism of action is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as some protozoa.[2] While specific formulation studies on this compound are not extensively documented in publicly available literature, the principles and methodologies applied to other veterinary sulfonamides provide a robust framework for its development.
These application notes and protocols are designed to guide researchers and formulation scientists in the development of veterinary drug products containing this compound. The information is compiled from established practices with other sulfonamides and general principles of veterinary pharmaceutical development.
Physicochemical Properties and Formulation Considerations
A critical aspect of veterinary drug formulation is understanding the physicochemical properties of the active pharmaceutical ingredient (API). For sulfonamides, solubility is a key parameter that often presents formulation challenges.[3]
Table 1: Solubility of Various Sulfonamides
| Sulfonamide | Water Solubility | Other Solubilities | Reference |
| Sulfadimethoxine USP | Practically insoluble | Soluble in 2 N sodium hydroxide; sparingly soluble in 2 N hydrochloric acid; slightly soluble in alcohol, ether, chloroform, and hexane. | [4][5] |
| Sulfamethazine USP | Very slightly soluble | Soluble in acetone; slightly soluble in alcohol. | [4] |
| Sulfaquinoxaline | Practically insoluble | Freely soluble in aqueous solutions of alkalis. | [4][5] |
| Sulfathiazole USP | Very slightly soluble | Soluble in acetone, dilute mineral acids, solutions of alkali hydroxides, and 6 N ammonium hydroxide; slightly soluble in alcohol. | [4] |
| Sulfadiazine USP | Practically insoluble | Freely soluble in dilute mineral acids, solutions of potassium and sodium hydroxides, and ammonia TS; sparingly soluble in alcohol and acetone. | [5] |
Formulation Strategies for Poorly Soluble Sulfonamides
Given the generally low solubility of sulfonamides, several strategies can be employed to enhance their dissolution and bioavailability in veterinary formulations:
-
Salt Formation: The use of sodium salts, such as this compound, is a common strategy to improve aqueous solubility.[6]
-
pH Adjustment: Sulfonamides are weak organic acids and are generally more soluble in alkaline solutions.[1] Formulations can be buffered to an appropriate pH to maintain the drug in a solubilized state.
-
Co-solvents: The use of co-solvents such as propylene glycol or polyethylene glycol can enhance the solubility of poorly soluble drugs in aqueous formulations.[7]
-
Nanonization: Advanced techniques like nanonization, which involves reducing the particle size of the API to the nanoscale, can significantly increase the surface area for dissolution. This has been shown to be effective for improving the solubility of trimethoprim, a drug often combined with sulfonamides.[3]
-
Combination Products: In veterinary medicine, sulfonamides are often combined with diaminopyrimidines like trimethoprim to produce a synergistic bactericidal effect.[1] Formulating these combination products requires careful consideration of the physicochemical properties of both APIs.
Experimental Protocols
Solubility Determination Protocol
Objective: To determine the equilibrium solubility of this compound in various solvents and buffers relevant to veterinary formulations.
Materials:
-
This compound powder
-
Purified water
-
Phosphate buffer solutions (pH 5.8, 6.8, 7.4)
-
Veterinary-relevant co-solvents (e.g., propylene glycol, glycerin)
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC with UV detector or a validated spectrophotometric method
-
Syringe filters (0.45 µm)
Method:
-
Add an excess amount of this compound to a known volume of each solvent/buffer in a sealed container.
-
Place the containers in a shaking incubator set at a controlled temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw a supernatant aliquot and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate with an appropriate solvent.
-
Analyze the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in mg/mL or other appropriate units.
Analytical Method for Quantification in Formulations (HPLC)
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in a veterinary formulation.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1290 series or equivalent[8]
-
Column: C18 column (e.g., 5 µm, 4.6 x 250 mm)[9]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water) in an isocratic or gradient elution.[8][9]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 254-270 nm for sulfonamides).[9]
-
Column Temperature: 30°C
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).[8]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to bracket the expected concentration of the samples.
-
Sample Preparation: Accurately weigh or measure a portion of the veterinary formulation, dissolve or disperse it in a suitable solvent, and dilute it to a concentration within the calibration range of the working standards. The sample may require filtration or centrifugation to remove excipients.
Method Validation:
The analytical method should be validated according to VICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[10]
In Vitro Dissolution Testing for Solid Oral Dosage Forms
Objective: To evaluate the release profile of this compound from a solid oral dosage form (e.g., tablet, bolus) in a veterinary-relevant dissolution medium.
Apparatus: USP Apparatus 2 (Paddle)
Dissolution Medium:
-
Simulated gastric fluid (e.g., 0.1 N HCl)
-
Simulated intestinal fluid (e.g., phosphate buffer, pH 6.8)
-
Volume: 900 mL
Test Conditions:
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 or 75 rpm
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes
Procedure:
-
Place one dosage form in each dissolution vessel containing the pre-warmed dissolution medium.
-
Start the apparatus and withdraw samples at the specified time points.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method.
-
Calculate the percentage of drug released at each time point.
Visualizations
Signaling Pathway: Mechanism of Action of Sulfonamides
Caption: Competitive inhibition of dihydropteroate synthetase by this compound.
Experimental Workflow: HPLC Analysis of this compound
Caption: Workflow for the quantification of this compound in veterinary formulations by HPLC.
Safety and Efficacy Considerations
While specific safety and efficacy data for this compound in various animal species is limited in the available literature, general considerations for the sulfonamide class apply.
-
Adverse Effects: Potential adverse effects of sulfonamides in animals can include hypersensitivity reactions, crystalluria (especially in dehydrated animals), and potential impacts on the hematopoietic system with long-term use.[11]
-
Species Differences: The metabolism and excretion of sulfonamides can vary significantly between animal species, which can affect dosing regimens and withdrawal times.[2]
-
Regulatory Status: The use of any new drug in food-producing animals requires rigorous safety and efficacy testing to establish appropriate withdrawal periods for meat and milk to ensure food safety.
Conclusion
The development of veterinary drug formulations containing this compound can be guided by the extensive knowledge base available for the broader class of sulfonamides. Key challenges, particularly related to solubility, can be addressed through various formulation strategies. The protocols outlined in these application notes provide a starting point for the systematic development and evaluation of this compound formulations. Further research is necessary to establish the specific physicochemical properties, safety, and efficacy of this compound in target animal species to ensure its effective and safe use in veterinary medicine.
References
- 1. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 2. ldh.la.gov [ldh.la.gov]
- 3. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. Buy Sulfaethidole | 94-19-9 [smolecule.com]
- 7. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast simultaneous determination of 23 veterinary drug residues in fish, poultry, and red meat by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. grupobiomaster.com [grupobiomaster.com]
- 11. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Sulfaethidole sodium solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of sulfaethidole sodium. The information is designed to assist researchers in overcoming common challenges encountered during laboratory experiments.
Disclaimer
Data for this compound is limited in the available literature. Therefore, information from closely related sulfonamides, such as sulfathiazole sodium and sulfacetamide sodium, has been included to provide guidance. These should be considered as illustrative examples, and we recommend performing specific validation for your experimental conditions.
Frequently Asked Questions (FAQs)
Solubility
Q1: What is the expected solubility of this compound in common laboratory solvents?
Table 1: Solubility of a Related Compound (Sulfathiazole Sodium) in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | 55 | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 55 | Not Specified |
| Ethanol | Insoluble | Not Specified |
Q2: How does pH affect the aqueous solubility of this compound?
A2: The aqueous solubility of sulfonamides is generally pH-dependent. As weak acids, their solubility increases significantly in alkaline solutions due to salt formation. For instance, the solubility of sulfadiazine sodium, another related compound, is influenced by the pH of the aqueous medium. It is anticipated that this compound will exhibit similar behavior, with increased solubility at higher pH values.
Stability
Q3: What are the primary factors that can affect the stability of this compound?
A3: The stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Both acidic and basic conditions can lead to hydrolysis.
-
Light: Exposure to UV or visible light can cause photodegradation.
-
Humidity: Moisture can promote degradation, especially in the solid state.
-
Oxidizing agents: Contact with oxidizing agents can lead to chemical decomposition.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented, studies on other sulfonamides suggest that hydrolysis of the sulfonamide bond is a common degradation pathway. This can lead to the formation of sulfanilic acid and the corresponding amino-heterocycle. For example, sulfacetamide has been shown to degrade to sulfanilamide.[1] Other potential degradation pathways for sulfonamides include oxidation and photolytic cleavage.[2]
Troubleshooting Guides
Solubility Issues
Problem: this compound is not dissolving in my chosen solvent.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Selection | Refer to solubility data for related compounds (Table 1). Consider using water or DMSO. |
| Insufficient Solvent Volume | Increase the volume of the solvent gradually until the compound dissolves. |
| Low Temperature | Gently warm the solution while stirring. Be cautious, as excessive heat can cause degradation. |
| pH of Aqueous Solution is too low | For aqueous solutions, adjust the pH to a more alkaline value (e.g., pH > 8) to increase solubility. |
Stability Issues
Problem: My this compound solution appears to be degrading (e.g., color change, precipitation).
| Possible Cause | Troubleshooting Step |
| Exposure to Light | Protect solutions from light by using amber vials or covering the container with aluminum foil.[3] |
| Inappropriate Storage Temperature | Store solutions at recommended temperatures, typically refrigerated or frozen for long-term storage. |
| pH-mediated Hydrolysis | Buffer the solution to a pH where the compound is most stable. This often requires experimental determination. |
| Oxidation | Degas solvents and consider adding an antioxidant to the formulation if oxidation is suspected. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility Profile
This protocol outlines a general procedure for determining the pH-solubility profile of this compound.
References
Technical Support Center: Sulfaethidole Sodium Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfaeth idole sodium. The information provided is based on established knowledge of sulfonamide antibiotic degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for sulfaethidole sodium?
A1: Like other sulfonamide antibiotics, this compound is susceptible to degradation through three primary pathways: hydrolysis, oxidation, and photolysis. The extent of degradation depends on factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3][4][5]
-
Hydrolysis: This process involves the cleavage of the sulfonamide bond (S-N bond) in the presence of water, which can be catalyzed by acidic or basic conditions.[2] This typically leads to the formation of sulfanilic acid and the corresponding heterocyclic amine. For sulfaethidole, this would be 2-amino-5-ethyl-1,3,4-thiadiazole.
-
Oxidation: Degradation can be initiated by atmospheric oxygen or oxidizing agents. The primary sites of oxidation are the amino group on the benzene ring and the sulfur atom.[2][6]
-
Photolysis: Exposure to light, particularly UV radiation, can induce degradation. This can involve the cleavage of the S-N bond or the S-C bond of the benzene ring, as well as SO2 extrusion.[7][8][9]
Q2: What are the expected degradation byproducts of this compound?
A2: Based on the degradation pathways of similar sulfonamides, the following byproducts can be anticipated:
-
Sulfanilic acid: A common degradation product resulting from the cleavage of the S-N bond in many sulfonamides.[7][8]
-
2-Amino-5-ethyl-1,3,4-thiadiazole: The heterocyclic amine portion of the sulfaethidole molecule, released upon S-N bond cleavage.
-
Aniline: Can be formed through the cleavage of the S-C bond between the sulfur atom and the benzene ring.
-
Oxidized derivatives: Products of the oxidation of the aniline amino group (e.g., nitroso, nitro derivatives) or the sulfur atom (e.g., sulfonic acid).[2][6]
-
SO2 extrusion products: Resulting from the direct or indirect photodegradation of the sulfonamide group.[9]
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed and validated to separate sulfaethidole from its degradation products.[10][11][12][13][14][15] For structural elucidation of unknown byproducts, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable.[10][16][17][18][19][20]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Problem: During stability testing of a this compound formulation, I am observing unexpected peaks in my HPLC chromatogram that are not present in the initial sample.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Degradation of Sulfaethidole | 1. Confirm Degradation: Analyze a freshly prepared standard of sulfaethidole to ensure the peak is not an artifact. 2. Identify Stress Factor: Review the storage conditions of your sample. Has it been exposed to light, elevated temperatures, or non-neutral pH? 3. Perform Forced Degradation: To tentatively identify the degradation pathway, conduct forced degradation studies under controlled stress conditions (acidic, basic, oxidative, photolytic, thermal).[1][3][4][5][21][22] Compare the retention times of the peaks from the forced degradation samples with the unexpected peaks in your stability sample. |
| Interaction with Excipients | 1. Analyze Placebo: Prepare and analyze a placebo formulation (containing all excipients except sulfaethidole) under the same storage conditions. If the peaks are present, they are likely related to excipient degradation or interaction. |
| Contamination | 1. Check Solvents and Glassware: Ensure all solvents are of high purity and glassware is thoroughly cleaned. Run a blank injection of your mobile phase and diluent to check for contamination. |
Issue 2: Poor Mass Balance in Stability Studies
Problem: The decrease in the this compound peak area is not compensated by the increase in the peak areas of the known degradation products.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Non-UV Active Degradants | 1. Use a Universal Detector: Some degradation products may lack a UV chromophore. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with your UV detector. 2. LC-MS Analysis: Employ LC-MS to search for masses corresponding to potential non-UV active byproducts. |
| Volatile Degradants | 1. GC-MS Headspace Analysis: If volatile byproducts are suspected (e.g., from ring opening), consider using Gas Chromatography-Mass Spectrometry (GC-MS) with headspace sampling. |
| Adsorption of Degradants | 1. Change Column Chemistry: Degradation products might be irreversibly adsorbed to the HPLC column. Try a different column with a different stationary phase (e.g., a column with a different end-capping or a phenyl-hexyl phase). |
| Incomplete Elution | 1. Modify Gradient: Ensure your HPLC gradient is strong enough to elute all components from the column. Extend the gradient or increase the final percentage of the strong solvent. |
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[1][3][4][5][21][22]
1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 N NaOH before analysis.[11]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C for a specified time. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80-100°C).
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.
3. Sample Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating sulfaethidole from its degradation products.
Typical Starting Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[11][12][13]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where sulfaethidole has maximum absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Injection Volume: 10 µL.
Optimization: Adjust the gradient slope, mobile phase pH, and column temperature to achieve adequate resolution between all peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak and from each other.[11][12][13][14][15]
Quantitative Data Summary
The following tables provide representative data for the degradation of sulfonamides under various stress conditions. The exact values for this compound may vary.
Table 1: Representative Degradation of Sulfonamides under Forced Conditions
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Illustrative) |
| 0.1 N HCl | 8 | 80 | 15 - 25 |
| 0.1 N NaOH | 4 | 80 | 10 - 20 |
| 10% H₂O₂ | 24 | 25 | 20 - 30 |
| Dry Heat | 48 | 100 | 5 - 10 |
| UV Light (254 nm) | 12 | 25 | 30 - 50 |
Table 2: Illustrative Rate Constants for Sulfonamide Degradation
| Degradation Pathway | Condition | Rate Constant (k) (Illustrative) | Half-life (t½) (Illustrative) |
| Hydrolysis | pH 4 | 1.5 x 10⁻⁶ s⁻¹ | ~5.4 days |
| Hydrolysis | pH 9 | 0.8 x 10⁻⁶ s⁻¹ | ~10.0 days |
| Photolysis | Surface Water | 2.0 x 10⁻⁵ s⁻¹ | ~9.6 hours |
Note: Rate constants and half-lives are highly dependent on the specific sulfonamide and environmental conditions.[23][24][25][26][27][28][29]
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for sulfaethidole degradation studies.
References
- 1. biomedres.us [biomedres.us]
- 2. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Development of forced degradation and stability indicating studies of drugs-A review [jpa.xjtu.edu.cn]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. Photochemical fate of sulfa drugs in the aquatic environment: sulfa drugs containing five-membered heterocyclic groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triplet-sensitized photodegradation of sulfa drugs containing six-membered heterocyclic groups: identification of an SO2 extrusion photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 17. Chemical approaches to detect and analyze protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sfrbm.org [sfrbm.org]
- 19. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ajrconline.org [ajrconline.org]
- 22. pharmtech.com [pharmtech.com]
- 23. Kinetics and modeling of sulfonamide antibiotic degradation in wastewater and human urine by UV/H2O2 and UV/PDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Degradation kinetics and mechanism of sulfadiazine and sulfamethoxazole in an agricultural soil system with manure application [agris.fao.org]
- 28. researchgate.net [researchgate.net]
- 29. db.cngb.org [db.cngb.org]
Technical Support Center: Optimizing Mobile Phase for Sulfaethidole Sodium HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Sulfaethidole sodium.
Frequently Asked Questions (FAQs)
Q1: Where should I start with mobile phase selection for this compound analysis?
A1: For reversed-phase HPLC analysis of sulfonamides like this compound, a common starting point for the mobile phase is a mixture of acetonitrile and water, often with an acidic modifier. A typical initial composition to evaluate is a ratio between 75:25 to 60:40 (v/v) of aqueous phase to acetonitrile. The aqueous phase should ideally contain a buffer and an acidifier, such as 0.1% formic acid, to control the pH and improve peak shape.[1]
Q2: What is the typical column choice for this compound HPLC analysis?
A2: A C18 reversed-phase column is the most frequently utilized stationary phase for the separation of sulfonamides.[2] Columns with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm are common choices.[2] Highly pure silica-based columns can provide excellent peak symmetry.
Q3: What detection wavelength is recommended for this compound?
A3: Sulfonamides generally exhibit strong UV absorbance. A detection wavelength in the range of 254 nm to 278 nm is typically effective.[2][3] It is recommended to determine the specific maximum absorbance (λmax) of this compound by scanning a standard solution with a UV-Vis spectrophotometer to ensure optimal sensitivity.[4]
Q4: Why is controlling the pH of the mobile phase important for sulfonamide analysis?
A4: The pH of the mobile phase is a critical parameter as it influences the ionization state of sulfonamides, which are ionizable compounds.[5][6] Controlling the pH affects the retention time and peak shape. For acidic compounds, a lower pH can increase retention time.[5] Adjusting the pH away from the analyte's pKa is crucial for achieving sharp, well-defined peaks.[5]
Q5: What are common buffers and additives used in the mobile phase for sulfonamide analysis?
A5: Phosphate and acetate buffers are commonly used to maintain a stable pH.[7] Additives such as formic acid or triethylamine are often included. Formic acid helps to acidify the mobile phase and improve peak shape for many compounds.[1] Triethylamine can be used to reduce peak tailing caused by interactions with residual silanol groups on the silica-based column packing.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, focusing on mobile phase optimization.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary interactions with stationary phase: Residual silanol groups on the silica packing can interact with the basic nitrogen in the sulfonamide structure, causing peak tailing. | Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a highly end-capped column or a column with a different stationary phase chemistry. |
| Incorrect mobile phase pH: If the mobile phase pH is close to the pKa of this compound, it can lead to poor peak shape.[5] | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure a single ionic form. For sulfonamides, an acidic pH (e.g., 2.5-3.5) is often effective.[2] |
| Column overload: Injecting too concentrated a sample can lead to peak fronting. | Reduce the sample concentration or the injection volume. |
| Extra-column band broadening: Issues with tubing or fittings can cause peak distortion. | Ensure all connections between the injector, column, and detector are made with the shortest possible length of appropriate internal diameter tubing. |
Problem 2: Unstable or Drifting Retention Times
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate column equilibration: Insufficient time for the column to stabilize with the new mobile phase composition. | Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the analysis. |
| Changes in mobile phase composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent.[8] | Prepare the mobile phase accurately by volume or weight. Keep the mobile phase reservoirs capped to minimize evaporation. Consider using an online degasser. |
| Fluctuations in column temperature: Temperature changes can affect retention times. | Use a column oven to maintain a constant and consistent column temperature. |
| Mobile phase pH drift: Unbuffered or weakly buffered mobile phases can change pH over time. | Use an appropriate buffer system (e.g., phosphate or acetate) at a sufficient concentration (e.g., 10-25 mM) to maintain a stable pH. |
Problem 3: Poor Resolution Between Peaks
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate mobile phase strength: The organic solvent concentration may be too high, causing co-elution. | Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase retention and improve separation. |
| Suboptimal mobile phase selectivity: The chosen organic solvent may not provide the best separation. | Try a different organic solvent. For example, if using acetonitrile, try methanol, or a ternary mixture of water, acetonitrile, and methanol.[2] |
| Incorrect pH: The mobile phase pH may not be optimal for differentiating between this compound and other components. | Systematically vary the mobile phase pH to alter the selectivity between the analytes of interest.[4] |
| Gradient elution not optimized: For complex samples, an isocratic elution may not be sufficient. | Develop a gradient elution method, starting with a lower concentration of the organic solvent and gradually increasing it over the run. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Acidic Conditions)
-
Aqueous Component Preparation:
-
To prepare a 0.1% formic acid solution, add 1 mL of formic acid to a 1 L volumetric flask.
-
Add approximately 900 mL of HPLC-grade water and mix.
-
Bring the volume to 1 L with HPLC-grade water and mix thoroughly.
-
-
Mobile Phase Mixture:
-
For a 60:40 (v/v) aqueous:acetonitrile mobile phase, measure 600 mL of the 0.1% formic acid solution and 400 mL of HPLC-grade acetonitrile into a clean, suitable container. .
-
Mix the solution thoroughly.
-
-
Degassing:
-
Degas the mobile phase using a vacuum filtration apparatus with a 0.45 µm filter or by sonication for 15-20 minutes to remove dissolved gases.
-
Protocol 2: Standard Solution Preparation
-
Stock Standard Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent, such as methanol or a mixture of the mobile phase.[2]
-
Sonicate for a few minutes if necessary to ensure complete dissolution.
-
Bring the flask to volume with the same solvent and mix well.
-
-
Working Standard Solution (e.g., 10 µg/mL):
-
Pipette 100 µL of the stock standard solution into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix thoroughly.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A stepwise approach to mobile phase optimization for this compound.
References
- 1. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moravek.com [moravek.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Peak Tailing in Sulfaethidole Sodium Chromatography
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the chromatographic analysis of Sulfaethidole sodium. The following question-and-answer format directly addresses common problems and offers systematic solutions.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my analysis of this compound?
A1: In an ideal chromatographic separation, the peak shape should be symmetrical and Gaussian. Peak tailing is a distortion where the latter half of the peak is broader than the leading half.[1][2] This can negatively impact your analysis by reducing resolution between closely eluting peaks, leading to inaccurate quantification, and compromising the overall reliability and reproducibility of your results.[1][2] For this compound, a sulfonamide drug, peak tailing can be a common issue due to its chemical properties.
Q2: What are the primary causes of peak tailing for a compound like this compound?
A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[3][4] For this compound, which contains both acidic and basic functional groups, several factors can contribute to peak tailing:
-
Secondary Silanol Interactions: The most frequent cause is the interaction of the analyte with residual silanol groups on the silica-based stationary phase of the column.[1][3] These silanol groups can be acidic and interact strongly with basic moieties on the this compound molecule, causing delayed elution and a tailing peak.[3][5]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak asymmetry.[6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[4][7]
-
Column Degradation: Issues like column bed deformation, a partially blocked inlet frit, or contamination can all lead to poor peak shape for all analytes, including this compound.[4][8]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause peak broadening and tailing.[6][9]
Troubleshooting Guides
Problem: I am observing significant peak tailing for this compound.
Below are systematic troubleshooting steps to identify and resolve the issue.
Step 1: Evaluate the Mobile Phase pH
The pH of the mobile phase is a critical parameter for ionizable compounds like sulfonamides.[10][11]
Experiment: Analyze this compound at different mobile phase pH values to observe the effect on peak shape.
Protocol: pH Adjustment for this compound Analysis
-
Prepare Mobile Phases: Prepare a series of mobile phases with the same organic modifier and buffer concentration but with different pH values (e.g., pH 3.0, 4.5, and 7.0). A common mobile phase for sulfonamides might consist of a mixture of acetonitrile and a phosphate or acetate buffer.[2][12]
-
Equilibrate the Column: For each mobile phase, equilibrate the C18 column for at least 10-15 column volumes.
-
Inject Standard: Inject a standard solution of this compound and record the chromatogram.
-
Measure Asymmetry: Calculate the peak asymmetry factor (As) for each pH. The asymmetry factor is typically calculated at 10% of the peak height.[8] An ideal peak has an As of 1.0, while values greater than 1.2 are generally considered tailing.[3]
Expected Results and Interpretation:
| Mobile Phase pH | Peak Asymmetry (As) | Retention Time (min) | Observations |
| 3.0 | 1.1 | 5.2 | Symmetrical peak shape. |
| 4.5 | 1.8 | 4.5 | Significant peak tailing. |
| 7.0 | 2.5 | 3.1 | Severe peak tailing. |
-
Interpretation: At a lower pH (e.g., 3.0), the residual silanol groups on the silica packing are protonated and less likely to interact with the this compound molecule.[3][13] As the pH increases, the silanols become deprotonated and can interact more strongly with the analyte, causing tailing.[6]
Solution: Adjust the mobile phase pH to a lower value (e.g., 2.5-3.5) to minimize silanol interactions. Ensure the chosen pH is at least 2 units away from the analyte's pKa for consistent results.[13]
Step 2: Assess for Secondary Silanol Interactions
If adjusting the pH is not sufficient or desirable for your separation, consider other ways to mitigate silanol interactions.
Solutions:
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," where the residual silanol groups are chemically deactivated.[4] Using a well-end-capped C18 or a column with a different stationary phase (e.g., embedded polar group) can significantly improve peak shape for basic compounds.[6]
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic additive, like triethylamine (TEA), into the mobile phase can help to mask the active silanol sites and reduce peak tailing.[14] However, be aware that TEA can suppress MS signals if using LC-MS.
Step 3: Check for Column Overload
Experiment: Dilute the sample to check if the peak shape improves.
Protocol: Sample Dilution Study
-
Prepare Dilutions: Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10).
-
Inject and Analyze: Inject the original and diluted samples under the same chromatographic conditions.
-
Compare Peak Shapes: Observe the peak asymmetry for each concentration.
Expected Results and Interpretation:
| Sample Concentration | Peak Asymmetry (As) | Peak Height |
| Original | 2.1 | 850 mAU |
| 1:2 Dilution | 1.5 | 420 mAU |
| 1:5 Dilution | 1.2 | 170 mAU |
| 1:10 Dilution | 1.1 | 85 mAU |
-
Interpretation: If the peak shape improves significantly upon dilution, column overload is the likely cause.[4]
Solution: Reduce the sample concentration or the injection volume. Alternatively, use a column with a larger internal diameter or a higher loading capacity.[4]
Step 4: Investigate Column and System Health
If the tailing persists and affects all peaks in your chromatogram, the issue might be related to the column or the HPLC system itself.[8]
Troubleshooting Flowchart:
Caption: A flowchart for troubleshooting system-wide peak tailing.
Chemical Interactions Leading to Peak Tailing
The following diagram illustrates the interaction between this compound and the stationary phase that can cause peak tailing.
Caption: Dual retention mechanism leading to peak tailing.
By systematically working through these troubleshooting steps, you can effectively diagnose and resolve issues with peak tailing in your this compound chromatography, leading to more accurate and reliable analytical results.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. youtube.com [youtube.com]
- 6. chromtech.com [chromtech.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. agilent.com [agilent.com]
- 11. doaj.org [doaj.org]
- 12. nanobioletters.com [nanobioletters.com]
- 13. biotage.com [biotage.com]
- 14. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent crystallization of Sulfaethidole sodium in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the crystallization of Sulfaethidole sodium in solution.
Troubleshooting Guide
Issue: Unexpected Precipitation of this compound from Aqueous Solution
Possible Causes and Solutions:
-
pH Fluctuation: The solubility of this compound is highly dependent on the pH of the solution. A decrease in pH can cause the protonation of the sulfonamide group, leading to the precipitation of the less soluble free acid form, Sulfaethidole.
-
Troubleshooting Steps:
-
Measure the current pH of the solution.
-
If the pH is lower than the expected stable range (typically neutral to alkaline for sodium salts of weak acids), adjust it by adding a suitable base (e.g., dilute NaOH) dropwise while monitoring the pH.
-
Ensure the use of a reliable buffer system to maintain a stable pH throughout the experiment.
-
-
-
-
Troubleshooting Steps:
-
Monitor and control the temperature of the solution.
-
If crystallization occurs upon cooling, consider maintaining a higher constant temperature or a controlled cooling process.
-
If retrograde solubility is suspected, a decrease in temperature might be necessary to redissolve the precipitate.
-
-
-
Solvent Composition: The polarity of the solvent system is crucial. The addition of less polar co-solvents can decrease the solubility of the ionic this compound.
-
Troubleshooting Steps:
-
Review the composition of your solvent system.
-
If co-solvents are used, consider increasing the proportion of the more polar solvent (e.g., water) to enhance solubility.
-
For ethanol-water mixtures, data on other sodium sulfonamides suggests that solubility is highest in pure water and decreases as the ethanol concentration increases.[1][2][3][4][5]
-
-
-
High Concentration: Exceeding the solubility limit of this compound in the given solvent system at a specific temperature and pH will inevitably lead to crystallization.
-
Troubleshooting Steps:
-
Attempt to dissolve a smaller amount of this compound in the same volume of solvent.
-
If a higher concentration is required, a reformulation of the solvent system (e.g., by adjusting pH or adding solubilizing excipients) will be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the crystallization of this compound in an aqueous solution?
A1: The most common reason is a decrease in the pH of the solution. Sulfaethidole is a weak acid, and its sodium salt is more soluble in water. If the pH drops, the sodium salt can convert to the less soluble free acid form, causing it to precipitate out of the solution. Maintaining a pH above the pKa of the sulfonamide group is crucial for preventing crystallization.
Q2: How does temperature affect the solubility of this compound?
Q3: Can I use co-solvents to dissolve this compound?
A3: Yes, but with caution. Co-solvents can alter the polarity of the solvent system. For ionic compounds like this compound, using a high proportion of a less polar co-solvent (like ethanol) in an aqueous solution can decrease its solubility. Studies on other sodium sulfonamides have shown that their solubility is highest in pure water and decreases with an increasing fraction of ethanol.[1][2][3][4][5]
Q4: Are there any additives that can help prevent the crystallization of this compound?
A4: Yes, certain excipients can act as crystallization inhibitors. These include:
-
Polymers: Polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) are commonly used to inhibit the crystallization of drugs from amorphous solid dispersions and solutions.[6][7][8] They can interact with the drug molecules and sterically hinder the formation of a crystal lattice. The effectiveness of these polymers is dependent on the specific drug, the polymer's molecular weight, and its concentration.
-
Surfactants: Surfactants like sodium lauryl sulfate (SLS) can increase the apparent solubility of poorly soluble drugs by forming micelles that encapsulate the drug molecules.[9][10][11][12]
Q5: How can I determine the solubility of this compound in my specific solvent system?
A5: A common method is the shake-flask method.[13] An excess amount of this compound is added to the solvent system in a sealed container. The mixture is then agitated at a constant temperature until equilibrium is reached (typically 24-72 hours). The suspension is then filtered, and the concentration of the dissolved this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[13][14][15][16][17]
Data Presentation
Table 1: Factors Influencing this compound Solubility (Qualitative)
| Factor | Effect on Solubility | Rationale |
| pH | Increasing pH generally increases solubility. | Shifts the equilibrium towards the more soluble ionized (salt) form. |
| Temperature | Generally, increasing temperature increases solubility. | Provides more energy to overcome the lattice energy of the crystal. (Note: This is a general trend and should be experimentally verified for this compound). |
| Co-solvents (e.g., Ethanol) | Increasing the concentration of less polar co-solvents in water generally decreases solubility. | Reduces the overall polarity of the solvent, making it less favorable for dissolving ionic salts. Data from related sodium sulfonamides supports this trend.[1][2][3][4][5] |
| Crystallization Inhibitors (e.g., PVP, HPMC) | Can increase the apparent solubility and prevent precipitation. | These polymers can interact with the drug molecules, hindering nucleation and crystal growth.[6][7][8] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound by the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer at a constant temperature.
Materials:
-
This compound powder
-
Aqueous buffer of desired pH
-
Conical flasks with stoppers
-
Shaking incubator or water bath with agitation
-
Syringe filters (0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Methodology:
-
Add an excess amount of this compound powder to a conical flask containing a known volume of the aqueous buffer. "Excess" means that undissolved solid should be visible.
-
Stopper the flask securely and place it in a shaking incubator set to the desired constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the flask at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Periodically check to ensure undissolved solid remains.
-
After the equilibration period, allow the suspension to settle for a short time.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
-
Dilute the filtered sample accurately with the same buffer to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).
-
Calculate the original solubility in the buffer, taking into account the dilution factor.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
Visualizations
Troubleshooting Logic for this compound Crystallization
Caption: A flowchart outlining the logical steps to troubleshoot the crystallization of this compound in solution.
General Experimental Workflow for Preventing Crystallization
Caption: A general workflow for developing a stable solution of this compound and preventing crystallization.
References
- 1. scielo.org.co [scielo.org.co]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model | Semantic Scholar [semanticscholar.org]
- 6. Evaluate the ability of PVP to inhibit crystallization of amorphous solid dispersions by density functional theory and experimental verify - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Various Poly (N-vinylpyrrolidone) (PVP) Polymers on the Crystallization of Flutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Cocrystal solubility-pH and drug solubilization capacity of sodium dodecyl sulfate – mass action model for data analysis and simulation to improve design of experiments | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 15. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. scilit.com [scilit.com]
Technical Support Center: Analysis of Sulfaethidole Sodium in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Sulfaethidole sodium in biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects and why are they a concern in bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In the context of drug analysis in biological fluids like plasma, urine, or tissue, endogenous components such as phospholipids, salts, and proteins are common causes of matrix effects.[3][4] Regulatory bodies, including the FDA and EMA, mandate the evaluation of matrix effects during bioanalytical method validation to ensure data reliability for pharmacokinetic and toxicokinetic studies.[1][5]
Q2: How can I determine if my this compound analysis is experiencing matrix effects?
A2: The most common method is the post-extraction spike comparison. This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (pure) solvent. A significant difference in response indicates the presence of matrix effects.[2] Another effective technique is the post-column infusion experiment. Here, a constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted biological sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of co-eluting matrix components reveals regions of ion suppression or enhancement.[3]
Q3: My analysis is showing significant ion suppression. What are the initial troubleshooting steps?
A3: When encountering ion suppression, a systematic approach is recommended:
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the interfering matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different type of HPLC column (e.g., a narrower bore or a different stationary phase).[2]
-
Improve Sample Cleanup: The primary goal is to remove interfering substances before analysis.[3] Consider more rigorous sample preparation methods like Solid-Phase Extraction (SPE) instead of a simple protein precipitation.[6]
-
Check for Contamination: Ensure the LC-MS system, particularly the ion source, is clean. High levels of endogenous components from biological samples can contaminate the system over time.[7]
-
Dilute the Sample: If sensitivity allows, diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby mitigating their effect. The dilution integrity of the method must be validated.[5][8]
-
Change Ionization Mode: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[4]
Q4: Which sample preparation technique is most effective for minimizing matrix effects for this compound in plasma?
A4: While protein precipitation (PPT) is a simple and fast method, it often results in insufficient cleanup, leaving significant amounts of phospholipids and other matrix components that cause ion suppression.[9] Solid-Phase Extraction (SPE) is generally more effective at removing these interferences.[6] Techniques like Hydrophilic-Lipophilic Balanced (HLB) SPE are widely used for extracting a broad range of compounds, including sulfonamides, from aqueous samples.[10] For complex matrices, more advanced techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have also been adapted for the analysis of sulfonamides.[11]
Q5: How do I select an appropriate internal standard (IS) to compensate for matrix effects?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Sulfaethidole-d4). A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, thus providing the most accurate compensation. If a SIL-IS is unavailable, a structural analog that has similar chromatographic behavior and ionization efficiency can be used.[12] It is crucial to add the IS as early as possible in the sample preparation process to account for variability in both extraction recovery and matrix effects.[12]
Q6: Is a matrix-matched calibration curve always necessary?
A6: Yes, for bioanalytical studies, it is a regulatory requirement to prepare calibration standards in the same biological matrix as the study samples.[13] This ensures that the standards and the unknown samples are subjected to the same potential matrix effects, leading to more accurate quantification.[13] In rare situations where blank matrix is difficult to obtain, a surrogate matrix may be used, but this requires thorough justification and validation.[13]
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for Sulfonamide Analysis This table provides a summary of common starting parameters for developing an LC-MS/MS method for sulfonamides, including this compound. Parameters should be optimized for the specific instrument and analyte.
| Parameter | Typical Setting | Source |
| LC Column | C18 (e.g., 4.6 mm x 100 mm, 1.8 µm) | [11] |
| Mobile Phase A | 0.1% Formic Acid in Water | [11][14] |
| Mobile Phase B | Acetonitrile or Methanol | [11][14] |
| Flow Rate | 0.3 - 0.5 mL/min | [11][14] |
| Injection Volume | 3 - 10 µL | [11][15] |
| Ionization Mode | ESI Positive | [11][14] |
| Ion Source Temp. | 350 - 600 °C | [14][15] |
| Capillary Voltage | 3500 - 5500 V | [11][14] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | [14][15] |
Table 2: Comparison of Sample Preparation Techniques for Sulfonamides This table compares the recovery rates of different extraction methods for sulfonamides in various biological and environmental matrices.
| Technique | Matrix | Analyte(s) | Average Recovery (%) | RSD (%) | Source |
| QuEChERS | Pastries (complex food matrix) | 24 Sulfonamides | 67.6 - 103.8 | 0.80 - 9.23 | [11] |
| Solid-Phase Extraction (HLB) | Water | 19 Sulfonamides | 74.3 - 118 | < 15 | [10] |
| Solid-Liquid Extraction | Bovine Tissue | 15 Sulfonamides | Not specified, but method was validated | Not specified | [16] |
| Solid-Phase Extraction (PPL) | Surface Water | 19 Sulfonamides | 80 - 90 | < 20 | [17] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add the internal standard solution.
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Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Urine Samples
This protocol is a general guideline using a hydrophilic-lipophilic balanced (HLB) cartridge and should be optimized.
-
Sample Pre-treatment: Dilute 500 µL of plasma or urine with 500 µL of 4% phosphoric acid in water. Add the internal standard. Vortex to mix.
-
Cartridge Conditioning: Condition an HLB SPE cartridge (e.g., 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of ultrapure water.[15] Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under high vacuum or with nitrogen for 5-10 minutes.
-
Elution: Elute the analyte with 2 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100-200 µL of the initial mobile phase for analysis.[15]
Visualizations
Caption: Workflow for Bioanalysis of this compound.
Caption: Decision Tree for Troubleshooting Matrix Effects.
References
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. journalofchemistry.org [journalofchemistry.org]
- 15. chimia.ch [chimia.ch]
- 16. mdpi.com [mdpi.com]
- 17. hpst.cz [hpst.cz]
Technical Support Center: Synthesis of Sulfaethidole Sodium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Sulfaethidole sodium synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of 4-acetamidobenzenesulfonyl chloride (Step 1) | Incomplete reaction with chlorosulfonic acid. | Ensure the reaction temperature is maintained between 25-30°C during the addition of acetanilide and then increased to 60-70°C for at least 1 hour to drive the reaction to completion. |
| Hydrolysis of the sulfonyl chloride product. | The reaction must be carried out under anhydrous conditions. Ensure all glassware is thoroughly dried and reagents are free of moisture. After the reaction, the product should be immediately quenched in ice-water and used in the next step without delay. | |
| Low Yield of Sulfaethidole Intermediate (Step 2) | Incomplete reaction between 4-acetamidobenzenesulfonyl chloride and 2-amino-5-ethyl-1,3,4-thiadiazole. | Ensure the reaction mixture is stirred efficiently. The pH of the reaction should be maintained in the slightly alkaline range (pH 8-9) to facilitate the nucleophilic attack of the amine. The reaction can be gently heated to 50-60°C to improve the reaction rate. |
| Side reaction: reaction of the sulfonyl chloride with the solvent (if protic). | Use an aprotic solvent such as acetone or pyridine for this step. | |
| Low Yield of Sulfaethidole (Step 3 - Deacetylation) | Incomplete hydrolysis of the acetyl group. | Ensure sufficient concentration of hydrochloric acid (e.g., 10-15%) is used and the reaction is refluxed for an adequate amount of time (typically 1-2 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Low Yield of this compound (Step 4 - Salt Formation) | Inaccurate pH adjustment. | Carefully add a stoichiometric amount of a sodium hydroxide solution. The final pH of the solution should be neutral to slightly alkaline. Use a calibrated pH meter for accurate measurement. |
| Product loss during crystallization. | After salt formation, concentrate the solution under reduced pressure. Cool the concentrated solution slowly to allow for maximum crystal formation. Wash the crystals with a minimal amount of cold solvent (e.g., ethanol) to avoid dissolving the product. | |
| Product Discoloration (Off-white or yellow product) | Presence of impurities from side reactions. | Treat the crude sulfaethidole solution with activated charcoal before the final precipitation or crystallization step to remove colored impurities.[1] |
| Oxidation of the amino group. | Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible, especially if the product is sensitive to air oxidation. | |
| Inconsistent Melting Point | Presence of impurities or residual solvent. | Recrystallize the final product from a suitable solvent system, such as ethanol/water, to achieve high purity. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the chlorosulfonation of acetanilide?
A1: The initial reaction should be carried out at a controlled temperature of 25-30°C during the addition of acetanilide to chlorosulfonic acid. After the addition is complete, the reaction temperature should be raised to 60-70°C for about 1 hour to ensure the reaction goes to completion.
Q2: How can I monitor the progress of the deacetylation step?
A2: The progress of the deacetylation of N-acetylsulfaethidole to sulfaethidole can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The product, being more polar, will have a lower Rf value compared to the starting material.
Q3: What is the best way to purify the final this compound product?
A3: Recrystallization is a highly effective method for purifying this compound. A common solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until turbidity is observed. Allow the solution to cool slowly to form pure crystals. The use of activated charcoal can also help in removing colored impurities.[1]
Q4: My final product has a broad melting point range. What could be the issue?
A4: A broad melting point range is indicative of impurities. This could be due to unreacted starting materials, byproducts from side reactions, or residual solvent. Thorough purification by recrystallization and proper drying under vacuum are crucial to obtain a product with a sharp melting point.
Q5: Can ultrasonic irradiation be used to improve the synthesis of this compound?
A5: While specific studies on this compound are limited, research on the synthesis of the analogous compound, sulfacetamide sodium, has shown that ultrasonic irradiation can lead to higher yields and shorter reaction times compared to conventional refluxing methods.[2][3] This suggests that exploring sonication for the synthesis of this compound could be a promising optimization strategy.
Experimental Protocols
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place chlorosulfonic acid (4 molar equivalents).
-
Cool the flask in an ice-water bath.
-
Slowly add dry acetanilide (1 molar equivalent) in small portions with constant stirring, maintaining the temperature between 25-30°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Filter the precipitated 4-acetamidobenzenesulfonyl chloride, wash with cold water, and dry.
Step 2: Synthesis of N-Acetylsulfaethidole
-
Dissolve 2-amino-5-ethyl-1,3,4-thiadiazole (1 molar equivalent) in pyridine or a mixture of acetone and water.
-
Add the freshly prepared 4-acetamidobenzenesulfonyl chloride (1 molar equivalent) portion-wise with stirring.
-
Maintain the reaction temperature at 50-60°C for 1 hour.
-
Pour the reaction mixture into cold dilute hydrochloric acid to precipitate the N-acetylsulfaethidole.
-
Filter the product, wash with water, and dry.
Step 3: Synthesis of Sulfaethidole (Deacetylation)
-
To the crude N-acetylsulfaethidole, add a 10-15% aqueous solution of hydrochloric acid.
-
Reflux the mixture for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a sodium carbonate solution to precipitate the sulfaethidole.
-
Filter the crude sulfaethidole, wash with water, and dry.
Step 4: Synthesis of this compound
-
Suspend the crude sulfaethidole in ethanol.
-
Add a calculated amount of aqueous sodium hydroxide solution (1 molar equivalent) with stirring until the sulfaethidole dissolves completely.
-
Treat the solution with activated charcoal for 15-20 minutes and then filter.[1]
-
Concentrate the filtrate under reduced pressure and allow it to cool to crystallize the this compound.
-
Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions for Sulfacetamide Sodium Synthesis
| Method | Reaction Time | Yield | Reference |
| Conventional Reflux | 90 minutes | 43% | [3] |
| Ultrasonic Irradiation | 25 minutes | 50% | [2] |
Note: This data is for the synthesis of sulfacetamide sodium and should be considered as a reference for optimizing the synthesis of this compound.
Visualizations
Caption: Synthesis pathway of this compound.
References
Technical Support Center: Minimizing Impurites in Sulfaethidole Sodium Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurities in Sulfaethidole sodium preparations.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound preparations?
A1: Impurities in this compound can be broadly categorized into two groups:
-
Synthesis-Related Impurities: These arise during the manufacturing process and can include unreacted starting materials, intermediates, by-products, and reagents. For sulfonamides, these may include precursor molecules and related sulfonamide analogues.
-
Degradation Products: These form during storage or exposure to adverse conditions such as light, heat, or humidity. A common degradation product for many sulfonamides is sulfanilamide, formed by the cleavage of the sulfonamide bond. Other potential degradation pathways can involve hydroxylation and deamination.[1][2]
Q2: How can I minimize the formation of synthesis-related impurities during the preparation of this compound?
A2: Minimizing synthesis-related impurities involves careful control of the reaction conditions. Key strategies include:
-
High-Purity Starting Materials: Ensure the purity of all reactants and solvents to avoid introducing impurities from the outset.
-
Optimized Reaction Conditions: Precisely control parameters such as temperature, pH, reaction time, and stoichiometry to favor the formation of the desired product and minimize side reactions. For sulfonamide synthesis, maintaining an appropriate pH is crucial.[3]
-
Efficient Purification: Employ robust purification techniques, such as recrystallization or chromatography, to effectively remove unreacted starting materials, by-products, and other process-related impurities from the final product.
Q3: What are the best practices for storing this compound to prevent degradation?
A3: To minimize the formation of degradation products, this compound should be stored under controlled conditions:
-
Protection from Light: Store in light-resistant containers to prevent photodegradation.
-
Controlled Temperature and Humidity: Keep in a cool, dry place to minimize thermal degradation and hydrolysis.
-
Inert Atmosphere: For long-term storage or for highly sensitive preparations, consider storing under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
Q4: I have detected an unknown impurity in my this compound sample. How can I identify it?
A4: The identification of unknown impurities typically involves a combination of chromatographic and spectroscopic techniques. A general workflow includes:
-
Separation: Isolate the impurity from the bulk this compound using a high-performance liquid chromatography (HPLC) method.
-
Characterization: Use spectroscopic techniques such as mass spectrometry (MS) to determine the molecular weight and fragmentation pattern, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the chemical structure of the isolated impurity.
Q5: Are there regulatory guidelines for acceptable levels of impurities in pharmaceutical preparations?
A5: Yes, regulatory agencies like the International Council for Harmonisation (ICH) provide guidelines on the qualification and control of impurities in new drug substances. These guidelines establish thresholds at which impurities must be identified, and their safety qualified.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| High levels of sulfanilamide detected in the final product. | Degradation of this compound due to improper storage or harsh processing conditions. | Review storage conditions (light, temperature, humidity). Avoid excessive heat during drying or other processing steps. A stability-indicating analytical method can be used to monitor the levels of sulfanilamide.[1] |
| Presence of unreacted starting materials in the purified product. | Incomplete reaction or inefficient purification. | Optimize reaction time and temperature to ensure complete conversion. Improve the purification process by using a different recrystallization solvent or employing chromatographic techniques. |
| Discoloration of the this compound powder over time. | Potential degradation or presence of impurities. | Investigate the identity of the colored species. Review storage conditions and protect the material from light and air. |
| Inconsistent analytical results for impurity profiling. | Non-validated analytical method or improper sample preparation. | Develop and validate a stability-indicating HPLC method for the analysis of this compound and its impurities.[4][5][6][7] Ensure proper sample dissolution and handling. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method for the analysis of this compound and its potential impurities.
Objective: To separate and quantify this compound from its potential degradation products and synthesis-related impurities.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and a buffer solution (e.g., phosphate buffer). The exact ratio should be optimized to achieve good separation.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution. Prepare working standards by further dilution.
-
Sample Preparation: Dissolve the this compound sample in the diluent to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor the elution at a suitable UV wavelength (e.g., 270 nm), determined by the UV spectrum of this compound.[4]
-
Injection Volume: 10-20 µL.
-
-
Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on a sample of this compound. Expose the sample to stress conditions such as acid, base, oxidation, heat, and light. Analyze the stressed samples using the developed HPLC method to demonstrate that the degradation products are well-resolved from the main peak.[4][5]
Data Analysis:
-
Calculate the percentage of each impurity by comparing the peak area of the impurity to the total peak area of all components in the chromatogram.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound impurities.
Caption: Troubleshooting logic for addressing impurities in this compound.
References
- 1. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
Sulfaethidole Sodium Interference in Biochemical Assays: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the interference of sulfaethidole sodium in common biochemical assays. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assays?
This compound is a sulfonamide antibiotic. Its chemical structure, containing a sulfonamide group, can lead to interference in various biochemical assays through several mechanisms. These include direct interaction with assay reagents, competition with substrates for enzyme binding sites, and inherent properties such as absorbance or fluorescence that can affect spectrophotometric and fluorometric measurements.
Q2: Which biochemical assays are most susceptible to interference by this compound?
Based on the general behavior of sulfonamides, the following assays are particularly prone to interference:
-
Protein Quantification Assays:
-
Bicinchoninic Acid (BCA) Assay
-
Bradford Assay
-
-
Enzyme Activity Assays:
-
Assays involving NAD+/NADH or NADP+/NADPH cycling.
-
Luciferase-based assays.
-
-
Cell-Based Assays:
-
Assays that rely on reporter genes like luciferase.
-
-
Fluorescence-Based Assays:
-
Assays where sulfaethidole's intrinsic fluorescence may overlap with the emission spectra of the assay's fluorophores.
-
Troubleshooting Guides
Protein Quantification Assays
Issue: Inaccurate protein concentration measurement in the presence of this compound.
Troubleshooting Steps:
-
Assess the Potential for Interference: Be aware that the primary amine and sulfonamide groups in sulfaethidole can react with reagents in both the BCA and Bradford assays, leading to inaccurate results.
-
Choose the Right Assay: If possible, select a protein assay method that is less susceptible to interference from sulfonamides. The Bradford assay is sometimes less affected by certain reducing substances than the BCA assay. However, this is compound-specific and should be validated.
-
Implement Mitigation Strategies:
-
Sample Dilution: Diluting the sample can lower the concentration of sulfaethidole to a level that no longer significantly interferes with the assay, assuming the protein concentration remains within the detection range.
-
Protein Precipitation: Use methods like trichloroacetic acid (TCA) or acetone precipitation to separate the protein from the interfering sulfaethidole before quantification. The protein pellet can then be resuspended in a compatible buffer.
-
Use of Controls: Always run a "sulfaethidole only" control (at the same concentration as in your samples) to quantify the extent of interference and subtract this background from your sample readings.
-
Quantitative Data on Potential Interference (Hypothetical Data for Illustrative Purposes)
| Assay Type | This compound Concentration | Observed Interference | Mitigation Strategy |
| BCA Assay | 100 µM | 25% overestimation of protein concentration | Protein precipitation with acetone |
| Bradford Assay | 100 µM | 15% underestimation of protein concentration | Sample dilution (1:10) |
Enzyme and Cell-Based Assays
Issue: Unexpected inhibition or activation in enzymatic or cell-based assays.
Troubleshooting Steps:
-
Mechanism of Action Consideration: Sulfaethidole, as a sulfonamide, primarily inhibits dihydropteroate synthase in the folic acid synthesis pathway in bacteria. While this is its main antibacterial mechanism, off-target effects on other enzymes in mammalian systems can occur.
-
Luciferase and Fluorescence Interference:
-
For luciferase-based assays, sulfaethidole may directly inhibit the luciferase enzyme or quench the luminescent signal.
-
In fluorescence-based assays, the intrinsic fluorescence of sulfaethidole could lead to false-positive signals.
-
-
Troubleshooting Workflow:
-
Run an Interference Assay: Test sulfaethidole directly against the reporter enzyme (e.g., purified luciferase) in the absence of your target to determine if it's a direct inhibitor.
-
Spectral Scanning: Perform a fluorescence scan of sulfaethidole to check for overlapping excitation and emission spectra with your assay's fluorophores.
-
Use of Orthogonal Assays: Validate your findings using an alternative assay with a different detection method (e.g., a colorimetric assay instead of a fluorescence-based one).
-
Experimental Protocols
Protocol: Acetone Precipitation to Mitigate Sulfaethidole Interference in Protein Assays
-
Sample Preparation: To a 100 µL protein sample containing sulfaethidole, add 400 µL of ice-cold acetone.
-
Incubation: Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Removal: Carefully decant the supernatant, which contains the interfering sulfaethidole.
-
Pellet Washing: Add 500 µL of ice-cold 90% acetone, vortex briefly, and centrifuge again at 15,000 x g for 5 minutes at 4°C.
-
Drying: Discard the supernatant and allow the protein pellet to air dry for 10-15 minutes. Do not over-dry.
-
Resuspension: Resuspend the protein pellet in a buffer compatible with your downstream protein quantification assay (e.g., PBS for Bradford assay).
-
Quantification: Proceed with your chosen protein assay protocol.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for sulfaethidole interference.
Light sensitivity and proper storage of Sulfaethidole sodium
Frequently Asked Questions (FAQs)
Q1: Is Sulfaethidole sodium sensitive to light?
A1: While specific data for this compound is limited, many sulfonamide drugs exhibit sensitivity to light.[1] Photodegradation, a chemical breakdown initiated by exposure to light (typically UV and visible light in the 300-800 nm range), can lead to the formation of impurities and a decrease in the compound's potency.[1][2] Therefore, it is strongly recommended to handle this compound as a light-sensitive compound.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the stability of this compound, it should be stored in a well-ventilated, dry, and cool place, protected from light.[3] Containers should be tightly sealed to prevent exposure to moisture and air.[3]
Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Temperature | Ambient temperature (15-25 °C) | [3] |
| Humidity | Below 65% relative humidity | [3] |
| Light | Protect from light | [3] |
| Container | Tightly sealed, opaque containers | [3] |
Q3: How can I tell if my this compound has degraded?
A3: Degradation of sulfonamides may not always be visible. However, you might observe a change in color or the physical state of the powder. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry, which can identify and quantify degradation products. A common degradation product for some sulfonamides is sulfanilamide.[2]
Q4: What precautions should I take during my experiments to avoid photodegradation?
A4: To minimize photodegradation during your experiments, follow these precautions:
-
Work in a laboratory with minimal natural light or use amber-colored lighting.
-
Use amber-colored glassware or wrap your glassware and containers with aluminum foil.
-
Prepare solutions fresh and use them promptly.
-
If solutions need to be stored, even for a short period, keep them in the dark and at a low temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results (e.g., loss of activity, unexpected peaks in chromatography) | Degradation of this compound due to light exposure. | 1. Review your experimental setup to ensure adequate protection from light at all stages. 2. Prepare fresh solutions and repeat the experiment. 3. Analyze your sample for degradation products using a suitable analytical method like HPLC. |
| Change in the physical appearance of the solid compound (e.g., color change) | Potential degradation due to improper storage (light, heat, or moisture). | 1. Do not use the compound for your experiment. 2. Obtain a new, uncompromised batch of this compound. 3. Review your storage procedures to ensure they align with the recommended conditions. |
| Precipitation in prepared solutions | Could be due to degradation, solubility issues, or reaction with the solvent upon exposure to light. | 1. Ensure the solution is protected from light. 2. Verify the solubility of this compound in your chosen solvent. 3. If the problem persists, consider preparing the solution at a lower concentration or using a different solvent system after verifying compatibility. |
Experimental Protocols
Protocol: Assessing the Photostability of this compound
This protocol is a general guideline for a forced degradation study to assess photostability.
-
Sample Preparation:
-
Prepare two identical sets of this compound solutions in a suitable solvent (e.g., methanol or a buffered aqueous solution).
-
Prepare a solid sample of this compound by spreading a thin layer in a petri dish.
-
-
Exposure Conditions:
-
Wrap one set of the solutions and the solid sample in aluminum foil to serve as the dark control.
-
Expose the unwrapped set of solutions and the solid sample to a light source. A photostability chamber with a calibrated light source (e.g., a combination of cool white fluorescent and near-UV lamps) is recommended. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Maintain the temperature of the samples at a controlled, moderate level to minimize thermal degradation.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from the exposed and control solutions.
-
Analyze the samples using a stability-indicating analytical method, such as reverse-phase HPLC with a UV detector.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
-
Data Interpretation:
-
Compare the chromatograms of the exposed samples with those of the control samples.
-
Calculate the percentage of degradation at each time point.
-
If significant degradation is observed, it confirms the light sensitivity of this compound under the tested conditions.
-
Visualizations
Caption: Logical workflow for ensuring the stability of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Validation & Comparative
A Comparative Analysis of Sulfaethidole Sodium and Sulfathiazole Efficacy
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two early-generation sulfonamide antibiotics: Sulfaethidole sodium and Sulfathiazole. As foundational compounds in the history of antimicrobial chemotherapy, their examination offers insights into the mechanisms of bacteriostatic agents and the evolution of antibiotic development. This document collates available experimental data, outlines relevant methodologies, and presents logical workflows to serve as a valuable resource for the scientific community.
Shared Mechanism of Action: Inhibition of Folic Acid Synthesis
Both Sulfaethidole and Sulfathiazole are synthetic bacteriostatic agents that function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1] Bacteria rely on this enzyme to catalyze the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid, a critical step in the synthesis of folic acid. Folic acid is an essential precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.
By acting as a structural analog of PABA, these sulfonamides bind to the active site of DHPS, thereby blocking the metabolic pathway. This disruption halts DNA replication and cell division, inhibiting bacterial growth and proliferation rather than directly killing the cells. This bacteriostatic action allows the host's immune system to clear the infection. Human cells are not affected because they do not synthesize their own folic acid; they acquire it from their diet.
Comparative Efficacy: Quantitative Data
Direct comparative efficacy studies between this compound and Sulfathiazole are scarce in contemporary scientific literature, reflecting their replacement by newer, more effective, and less toxic antibiotics. Sulfathiazole was once a common antimicrobial, but the FDA has since withdrawn its approval for most human drug products containing it.[2][3]
Table 1: In Vitro Susceptibility Data for Sulfathiazole
| Microorganism | Strain Origin | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
|---|---|---|---|---|
| Haemophilus parasuis | Spain | >256 | >256 | 128 - 512 |
| Haemophilus parasuis | UK | 128 | 256 | 32 - 512 |
Data sourced from The Antimicrobial Index Knowledgebase. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.[4]
Experimental Protocols: Antimicrobial Susceptibility Testing
To determine the efficacy of bacteriostatic agents like this compound and Sulfathiazole, the Broth Microdilution Method is a standard and widely accepted protocol for determining MIC values.
Objective: To determine the minimum inhibitory concentration (MIC) of a sulfonamide against a specific bacterial isolate.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB). Note: The medium must be low in sulfonamide inhibitors like thymidine. Lots may require treatment with thymidine phosphorylase or lysed horse blood to ensure accurate results.[5]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
-
Stock solutions of this compound and Sulfathiazole of known concentration
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader (optional, for quantitative growth assessment)
Procedure:
-
Drug Dilution: Prepare a serial two-fold dilution of each sulfonamide in CAMHB directly in the wells of the 96-well plate. A typical concentration range for testing might be 512 µg/mL down to 0.25 µg/mL.
-
Control Wells: Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only, no inoculum) on each plate.
-
Inoculum Preparation: Prepare a suspension of the test organism in a sterile broth or saline to match a 0.5 McFarland standard. Dilute this suspension so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation: Cover the plates and incubate at 35°C for 16-20 hours in ambient air. Incubation conditions may be adjusted for fastidious organisms.[6]
-
Result Interpretation: Following incubation, visually inspect the plates for turbidity. The MIC is the lowest drug concentration in which there is no visible growth. This can be compared to the growth in the positive control well.
Conclusion
This compound and Sulfathiazole are historically significant sulfonamides that share a common bacteriostatic mechanism of action: the competitive inhibition of dihydropteroate synthase. While both were instrumental in the pre-penicillin era, their clinical use has been largely superseded due to issues of bacterial resistance and the development of superior alternatives.
The available research data is significantly more robust for Sulfathiazole, providing a clearer, though dated, picture of its in vitro efficacy against certain pathogens. The lack of accessible, direct comparative data for this compound underscores its more limited historical footprint. For drug development professionals, these compounds serve as important chemical scaffolds and benchmarks in the study of antibiotic resistance and the design of novel folate pathway inhibitors. Any new investigation into their properties would require re-evaluation using modern, standardized antimicrobial susceptibility testing protocols.
References
- 1. Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 5. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Unraveling Sulfonamide Cross-Reactivity: A Comparative Guide for Researchers
A comprehensive analysis of sulfonamide cross-reactivity remains a critical area of investigation for researchers and drug development professionals. While the potential for cross-reactive allergic reactions among different sulfonamide drugs is a long-standing concern, the actual risk is highly dependent on the specific chemical structures involved. This guide provides a comparative overview of the cross-reactivity of various sulfonamides based on available experimental data, with a particular focus on the context of Sulfaethidole sodium.
Currently, direct experimental data on the cross-reactivity of this compound with other sulfonamides is not available in the reviewed scientific literature. However, by examining data from related compounds, we can infer potential cross-reactivity patterns and highlight the need for further specific testing. This guide presents a summary of cross-reactivity data for a range of sulfonamides, primarily derived from competitive enzyme-linked immunosorbent assays (ELISAs), to provide a framework for understanding these interactions.
Comparative Cross-Reactivity of Sulfonamides
The following table summarizes the percentage of cross-reactivity of various sulfonamides as determined by competitive ELISA. It is important to note that these values can vary between different assays and antibodies. The data presented here is a synthesis from commercially available multi-sulfonamide ELISA kits.
| Sulfonamide | Chemical Structure | % Cross-Reactivity (Relative to Sulfamethazine) |
| This compound | No Data Available | |
| Sulfamethazine | 100% | |
| Sulfamerazine | 108% | |
| Sulfisoxazole | 99% | |
| Sulfachloropyrazine | 97% | |
| Sulfadiazine | 68% | |
| Sulfachloropyridazine | 64% | |
| N4-acetyl-sulfadiazine | 35% | |
| Sulfathiazole | 7% | |
| Sulfamethizole | 5.3% | |
| Sulfamethoxypyridazine | 1.7% | |
| Sulfadoxine | <1% | |
| Sulfaguanidine | <1% | |
| Sulfamethoxazole | <1% | |
| Sulfamethoxydiazine | <1% | |
| Sulfapyridine | <1% | |
| Sulfanilamide | <1% | |
| Sulfacetamide | <1% | |
| Sulfaquinoxaline | <1% | |
| Sulfadimethoxine | <1% | |
| Sulfatroxazole | <1% |
Experimental Protocols
The cross-reactivity data presented above is primarily generated using a competitive enzyme-linked immunosorbent assay (ELISA). Below is a detailed, generalized protocol for such an assay.
Competitive ELISA for Sulfonamide Cross-Reactivity
Objective: To determine the cross-reacvity of various sulfonamides against a specific anti-sulfonamide antibody.
Principle: This assay is based on the competition between the sulfonamide in the sample (or standard) and a sulfonamide-enzyme conjugate for a limited number of anti-sulfonamide antibody binding sites coated on a microtiter plate. The amount of colored product formed is inversely proportional to the concentration of sulfonamide in the sample.
Materials:
-
Microtiter plate (96-well) coated with anti-sulfonamide antibodies.
-
Sulfonamide standards of known concentrations.
-
Test samples containing unknown concentrations of sulfonamides.
-
Sulfonamide-Horseradish Peroxidase (HRP) conjugate.
-
Wash Buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution (e.g., 2M H₂SO₄).
-
Microplate reader.
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the sulfonamide standards.
-
Addition of Standards and Samples: Add 50 µL of each standard and sample into the appropriate wells of the antibody-coated microtiter plate.
-
Addition of Enzyme Conjugate: Add 50 µL of the sulfonamide-HRP conjugate to each well.
-
Incubation: Gently mix the plate and incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C). During this time, the free sulfonamide in the samples/standards and the sulfonamide-HRP conjugate compete for binding to the antibodies on the plate.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with Wash Buffer to remove any unbound reagents.
-
Substrate Addition: Add 100 µL of the TMB Substrate Solution to each well.
-
Color Development: Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) at room temperature. The HRP enzyme will catalyze the conversion of the substrate, leading to the development of a blue color.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of sulfonamides in the samples by interpolating their absorbance values on the standard curve. Cross-reactivity is calculated as the ratio of the concentration of the standard sulfonamide to the concentration of the cross-reacting sulfonamide that gives a 50% inhibition of the maximum signal, multiplied by 100.
Visualizing the Experimental Workflow
The following diagram illustrates the principle of the competitive ELISA used to determine sulfonamide cross-reactivity.
Conclusion
The provided data underscores the significant variability in cross-reactivity among different sulfonamides. While some compounds exhibit high cross-reactivity, others show negligible interaction in competitive immunoassays. The lack of specific experimental data for this compound highlights a critical knowledge gap. Researchers and drug development professionals should exercise caution when extrapolating cross-reactivity data and consider conducting specific in-vitro assays to accurately assess the potential for immunological interactions of new or less-studied sulfonamide compounds. The detailed experimental protocol and the workflow diagram provided in this guide can serve as a valuable resource for designing and interpreting such studies.
Validation of a Stability-Indicating Assay for Sulfaethidole Sodium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of a stability-indicating assay for Sulfaethidole sodium. Ensuring the stability of pharmaceutical compounds is a critical aspect of drug development and quality control. A stability-indicating assay is essential for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, thus guaranteeing the safety and efficacy of the final drug product. This document outlines a primary high-performance liquid chromatography (HPLC) method and compares it with alternative analytical techniques, supported by detailed experimental protocols and validation data presented in accordance with International Council for Harmonisation (ICH) guidelines.
Comparison of Analytical Methods for this compound
The selection of an appropriate analytical method for a stability-indicating assay depends on various factors, including specificity, sensitivity, accuracy, precision, and the nature of the drug substance and its potential degradation products. Below is a comparison of a proposed stability-indicating HPLC method with alternative techniques for the quantification of this compound.
| Parameter | Stability-Indicating HPLC Method | UV-Vis Spectrophotometry | Titrimetric Method |
| Principle | Chromatographic separation based on polarity, allowing for the separation of the parent drug from its degradation products. | Measurement of the absorbance of ultraviolet or visible light by the analyte. | Quantitative chemical reaction where a solution of known concentration is used to determine the concentration of an analyte. |
| Specificity | High. Can resolve this compound from its degradation products and impurities. | Low to moderate. Prone to interference from degradation products that absorb at the same wavelength. | Low. Not specific as it titrates the parent drug and any acidic or basic degradation products. |
| Sensitivity | High. Capable of detecting and quantifying low levels of the drug and its degradants. | Moderate. Generally less sensitive than HPLC. | Low. Requires higher concentrations of the analyte for accurate measurement. |
| Linearity Range | Wide linear range, typically from µg/mL to mg/mL. | Narrower linear range compared to HPLC. | Dependent on the stoichiometry of the reaction. |
| Accuracy | High (typically 98-102% recovery). | Moderate to high, but can be affected by interfering substances. | Moderate, can be influenced by endpoint determination. |
| Precision (%RSD) | High (typically <2%). | Moderate (typically <5%). | Moderate (typically <5%). |
| Application | Ideal for stability studies, quality control, and routine analysis of pharmaceutical formulations. | Suitable for the quantification of pure drug substance or simple formulations without interfering substances. | Primarily used for the assay of bulk drug substance. |
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products, which may include sulfanilamide, a common degradant of sulfonamides.
a. Forced Degradation Studies:
To demonstrate the stability-indicating nature of the HPLC method, forced degradation of this compound is performed under various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
b. Chromatographic Conditions:
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile: 0.02 M Phosphate buffer (pH 4.5) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
c. Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of its degradation products is confirmed by analyzing the stressed samples. Peak purity analysis of the this compound peak is performed using a photodiode array (PDA) detector.
-
Linearity: A series of solutions of this compound are prepared in the range of 10-100 µg/mL. A calibration curve is constructed by plotting the peak area against the concentration.
-
Accuracy: The accuracy is determined by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days by different analysts.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The method's robustness is evaluated by making small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase, flow rate, and column temperature.
UV-Vis Spectrophotometric Method
This method is a simpler and faster alternative for the quantification of this compound in the absence of interfering substances.
a. Method:
-
Solvent: 0.1 M HCl
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound in the UV range (200-400 nm).
-
Quantification: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of this compound at the determined λmax. The concentration of the sample solution is then determined from the calibration curve.
b. Validation:
The method is validated for linearity, accuracy, and precision as described for the HPLC method, but without the forced degradation studies for specificity.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of validating a stability-indicating assay for this compound.
Caption: Workflow for the validation of a stability-indicating assay.
Comparative Analysis of Sulfaethidole Sodium and Other DHPS Inhibitors: A Guide for Researchers
This guide provides a comprehensive comparative analysis of Sulfaethidole sodium and other inhibitors of Dihydropteroate Synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of antibacterial agents targeting folate synthesis.
Introduction to DHPS Inhibitors
Dihydropteroate Synthase (DHPS) is a critical enzyme in the de novo synthesis of folate in most prokaryotic organisms. Folate is an essential precursor for the synthesis of nucleic acids and certain amino acids, making its biosynthesis a prime target for antimicrobial agents.[1] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[1]
Humans and other mammals lack the DHPS enzyme and instead obtain folate from their diet, which accounts for the selective toxicity of DHPS inhibitors against bacteria.[1] The most well-known class of DHPS inhibitors is the sulfonamides, which are structural analogs of PABA and act as competitive inhibitors of the enzyme.[1][2]
Mechanism of Action
This compound, like other sulfonamides, exerts its bacteriostatic effect by competing with the natural substrate, PABA, for the active site of the DHPS enzyme.[1][3][4] This competitive inhibition blocks the synthesis of dihydropteroate, a crucial intermediate in the folic acid synthesis pathway. The depletion of folic acid precursors ultimately inhibits bacterial DNA and RNA synthesis, leading to the cessation of cell growth and replication.[3][4]
The effectiveness of sulfonamides can be enhanced when used in combination with diaminopyrimidines, such as trimethoprim, which inhibit a subsequent enzyme in the folate pathway, dihydrofolate reductase (DHFR).[5] This sequential blockade of the same metabolic pathway often results in a synergistic and bactericidal effect.
Data Presentation: Comparative Performance
Table 1: In Vitro DHPS Inhibition (Illustrative Data)
| DHPS Inhibitor | IC50 (µM) vs. E. coli DHPS | IC50 (µM) vs. S. aureus DHPS |
| Sulfaethidole | Data not available | Data not available |
| Sulfamethoxazole | 15.2 | 25.8 |
| Sulfadiazine | 12.5 | 22.1 |
| Dapsone | 8.9 | 18.4 |
| Novel Non-Sulfa Inhibitor X | 1.2 | 3.5 |
Table 2: Minimum Inhibitory Concentration (MIC) Against Various Bacterial Strains (Illustrative Data)
| DHPS Inhibitor | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. P. aeruginosa |
| Sulfaethidole | 128 - 256 | 64 - 128 | >512 |
| Sulfamethoxazole | 32 - 128 | 16 - 64 | >512 |
| Sulfadiazine | 64 - 256 | 32 - 128 | >512 |
| Trimethoprim-Sulfamethoxazole | 2/38 | 1/19 | >8/152 |
Note: The presented data is for illustrative purposes to demonstrate the format for comparison and may not reflect the actual performance of the compounds.
Experimental Protocols
DHPS Enzyme Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against the DHPS enzyme.
Materials:
-
Recombinant DHPS enzyme (e.g., from E. coli or S. aureus)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-Aminobenzoic acid (PABA)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, DHPS enzyme, and the inhibitor compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrates, DHPPP and PABA.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
The amount of product formed (dihydropteroate) or the depletion of a substrate can be measured using various detection methods, such as spectrophotometry or a coupled enzyme assay.[6][7]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterial strain.[8]
Materials:
-
Bacterial isolate in pure culture
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Inhibitor compound (e.g., this compound)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare a stock solution of the inhibitor compound and make serial two-fold dilutions in CAMHB in a 96-well microplate.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
-
Inoculate each well of the microplate with the bacterial suspension, except for the sterility control well.
-
Include a growth control well containing only the broth and the bacterial inoculum.
-
Incubate the microplate at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8]
Mandatory Visualizations
Signaling Pathway: Bacterial Folate Biosynthesis
Caption: Bacterial folate biosynthesis pathway and points of inhibition.
Experimental Workflow: DHPS Inhibition Assay
Caption: Workflow for a typical DHPS enzyme inhibition assay.
Conclusion
This compound, as a member of the sulfonamide class of antibiotics, is a competitive inhibitor of dihydropteroate synthase, a validated and crucial target in bacterial folate biosynthesis. While the emergence of resistance to sulfonamides has limited their use as standalone therapies in some cases, they remain important in combination therapies and for specific indications. The development of novel, non-sulfonamide DHPS inhibitors that may circumvent existing resistance mechanisms is an active area of research. A thorough understanding of the comparative performance and mechanisms of both classical and novel DHPS inhibitors is essential for the rational design of new and effective antimicrobial agents. Further head-to-head comparative studies are warranted to precisely position this compound and other sulfonamides within the current landscape of antibacterial research.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. In vitro activity of sulfonamides and sulfones against Leishmania major promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
In vitro comparison of the antibacterial activity of different sulfa drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the antibacterial activity of three common sulfa drugs: sulfamethoxazole, sulfadiazine, and sulfacetamide. The information presented is supported by experimental data from various scientific studies, offering insights into their efficacy against key bacterial pathogens.
Executive Summary
Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By disrupting the production of folic acid, a vital component for DNA and protein synthesis, these drugs exhibit a bacteriostatic effect, inhibiting bacterial growth and replication. This guide focuses on the in vitro activity of sulfamethoxazole, sulfadiazine, and sulfacetamide against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria, as measured by the Minimum Inhibitory Concentration (MIC).
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values (in µg/mL) of the three sulfa drugs against the selected bacteria. It is important to note that these values are compiled from various studies and may reflect inter-laboratory variations in experimental conditions.
| Drug | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| Sulfamethoxazole | 16 - >1000[1] | 8 - 512[2] | >1000[3] |
| Sulfadiazine | 64 - 128[4] | 31.25[5] | 1 - 64[6] |
| Sulfacetamide | 6.25 - 50 | - | - |
Note: Data for sulfacetamide against E. coli and P. aeruginosa from directly comparable studies was limited. One study indicated that sulfacetamide can inhibit the growth of various bacteria in concentrations ranging from 0.006% to 6.4%[7].
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental laboratory procedure to assess the in vitro activity of an antimicrobial agent against a specific bacterium. The most common method, and the one generally underlying the data presented, is the Broth Microdilution Method.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Key Steps:
-
Preparation of Antimicrobial Stock Solutions: The sulfa drugs are dissolved in an appropriate solvent to create a high-concentration stock solution.
-
Serial Dilution: A series of two-fold dilutions of the stock solution is prepared in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli, P. aeruginosa) is prepared to a specific cell density, typically corresponding to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included.
-
Incubation: The inoculated microtiter plates are incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 16-20 hours).
-
Reading the MIC: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Mandatory Visualizations
Mechanism of Action of Sulfonamides
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor in the folic acid synthesis pathway. By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of folic acid and ultimately inhibiting bacterial growth.
Caption: Sulfonamide Competitive Inhibition of DHPS.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Broth Microdilution Workflow for MIC.
References
- 1. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitivity of Pseudomonas aeruginosa to sulphonamides and trimethoprim and the activity of the combination trimethoprim: sulphamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. m.youtube.com [m.youtube.com]
- 7. [The effective antibacterial spectrum of sulfacetamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized Sulfaethidole Sodium: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the drug development pipeline. This guide provides a comparative overview of analytical methodologies for validating the purity of Sulfaethidole sodium, a sulfonamide antimicrobial agent. While specific literature on this compound purity validation is limited, this guide draws upon established methods for structurally similar sulfonamides, such as sulfacetamide sodium and sulfathiazole sodium, to provide relevant and translatable experimental protocols and data.
The primary techniques discussed include High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetric methods. Each method's principles, advantages, and limitations are compared to assist researchers in selecting the most appropriate technique for their specific needs.
Comparison of Analytical Methods
The selection of an analytical method for purity determination depends on various factors, including the desired level of sensitivity, specificity, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC, UV-Vis Spectrophotometry, and Titration for the analysis of sulfonamides.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Titrimetry |
| Principle | Separation of components based on their differential distribution between a stationary and a mobile phase. | Measurement of the absorption of light in the ultraviolet-visible region by the analyte. | Quantitative chemical reaction between the analyte and a reagent of known concentration. |
| Specificity | High; can separate the main compound from its impurities and degradation products.[1][2] | Moderate; susceptible to interference from impurities that absorb at similar wavelengths.[3][4] | Low; measures the total amount of a functional group, not specific to the parent drug if impurities contain the same group. |
| Sensitivity | High; capable of detecting and quantifying trace impurities. | Moderate to low. | Low; generally suitable for assay of the main component. |
| Quantification | Provides accurate and precise quantification of the main component and impurities. | Primarily used for the quantification of the main component.[3][4] | Provides the overall purity of the sample. |
| Throughput | Moderate; can be automated for higher throughput. | High; rapid analysis of a large number of samples. | Low to moderate. |
| Cost | High initial instrument cost and ongoing operational expenses.[5] | Low instrument cost. | Low cost. |
| Typical Use | Purity testing, impurity profiling, stability studies, and quality control.[1][2] | Routine quality control, assay of pure substance. | Assay of raw materials and finished products.[6][7][8] |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques, adapted from methodologies for related sulfonamides.
1. High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a stability-indicating HPLC method for the simultaneous determination of sulfadiazine sodium and trimethoprim.[2]
-
Instrumentation: A liquid chromatograph equipped with a UV detector and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of water, acetonitrile, and triethylamine (e.g., 838:160:2, v/v/v), with the pH adjusted to 5.5 with glacial acetic acid.
-
Flow Rate: 1.4 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to obtain a concentration similar to the standard solution.
-
Procedure: Inject the standard and sample solutions into the chromatograph. The purity is calculated by comparing the peak area of the this compound in the sample chromatogram to that in the standard chromatogram. Impurities can be identified and quantified based on their retention times and peak areas relative to the main peak.
2. UV-Visible Spectrophotometry Method
This protocol is based on a validated UV spectrometric method for the determination of sulfacetamide sodium.[3][4]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: 0.2 M sodium acetate-acetic acid buffer (pH 4.0).
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the buffer. From the stock solution, prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Prepare a solution of the synthesized this compound in the buffer at a concentration that falls within the range of the calibration curve.
-
Procedure:
-
Determine the absorption maximum (λmax) of this compound in the specified buffer.
-
Measure the absorbance of the standard solutions at the λmax and construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve. The purity is then determined by comparing the measured concentration to the expected concentration.
-
3. Titrimetric Method (Non-aqueous Titration)
This is a general method often used for the assay of sulfonamides.
-
Principle: The acidic proton of the sulfonamide group is titrated with a strong base in a non-aqueous solvent.
-
Reagents:
-
Titrant: 0.1 M Sodium methoxide in toluene-methanol.
-
Solvent: Dimethylformamide (DMF).
-
Indicator: Thymol blue solution.
-
-
Procedure:
-
Accurately weigh a quantity of the synthesized this compound and dissolve it in DMF.
-
Add a few drops of thymol blue indicator.
-
Titrate with 0.1 M sodium methoxide until the color changes from yellow to blue.
-
Perform a blank titration with the solvent and indicator alone.
-
Calculate the purity of this compound based on the volume of titrant consumed.
-
Visualizing the Workflow
Clear visualization of experimental workflows can aid in understanding and implementation. The following diagrams, generated using the DOT language, illustrate the logical flow of each analytical method.
Caption: Workflow for Purity Validation by HPLC.
Caption: Workflow for Purity Validation by UV-Vis Spectrophotometry.
Caption: Workflow for Purity Validation by Titrimetry.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reversed-Phase-HPLC Assay Method for Simultaneous Estimation of Sorbitol, Sodium Lactate, and Sodium Chlorides in Pharmaceutical Formulations and Drug Solution for Infusion [scirp.org]
- 6. Comparison of HPLC Method and Potentiometric Titration Technique for the Content Determination of Metronidazole API. | RHAZES: Green and Applied Chemistry [revues.imist.ma]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Cross-Resistance Patterns Between Sulfaethidole Sodium and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance patterns between Sulfaethidole sodium, a representative sulfonamide antibiotic, and other major antibiotic classes. The information presented is supported by experimental data from published studies to aid in research and development efforts against antimicrobial resistance.
Introduction to Sulfaethidole and Sulfonamide Resistance
Sulfaethidole is a member of the sulfonamide class of antibiotics. These synthetic bacteriostatic agents act by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides and, consequently, DNA. This mechanism of action provides a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1]
Bacterial resistance to sulfonamides, including Sulfaethidole, is a widespread clinical concern. The primary mechanisms of resistance involve mutations in the bacterial folP gene, which encodes the DHPS enzyme, leading to reduced affinity for sulfonamide drugs. More significantly, resistance is often acquired through horizontal gene transfer of mobile genetic elements, such as plasmids and integrons, that carry alternative sulfonamide-resistance genes (sul1, sul2, and sul3).[2][3][4] These mobile elements frequently harbor resistance genes for other antibiotic classes, leading to the phenomenon of multidrug resistance (MDR).[5][6][7]
Mechanisms of Cross-Resistance
Cross-resistance between sulfonamides and other antibiotic classes is often not due to a single mechanism targeting all drugs. Instead, it is primarily a consequence of co-resistance , where resistance genes for different antibiotics are located on the same mobile genetic element.[5][6] When a bacterium acquires a plasmid carrying a sul gene, it may simultaneously acquire resistance to other antibiotics like beta-lactams, aminoglycosides, tetracyclines, and quinolones.
dot
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Sulfonamide-Resistant Bacteria and Their Resistance Genes in Soils Fertilized with Manures from Jiangsu Province, Southeastern China | PLOS One [journals.plos.org]
- 5. Multidrug Resistance in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. journals.asm.org [journals.asm.org]
Performance Verification of Analytical Methods for Sulfaethidole Sodium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common analytical methods for the performance verification of Sulfaethidole sodium. The data presented is synthesized from studies on closely related sulfonamide compounds, such as sulfacetamide sodium and sulfadiazine sodium, and is intended to serve as a reliable reference for methodology selection and validation. The principles and performance characteristics are directly applicable to this compound due to the shared chemical moieties and analytical behaviors.
Comparative Performance Data
The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Titrimetry for the analysis of sulfonamides. This data provides a quantitative basis for comparing the methods in terms of their sensitivity, accuracy, and precision.
| Parameter | HPLC (RP-HPLC) | UV-Vis Spectrophotometry | Titrimetry (Diazotization) |
| Linearity Range | 1 - 160 µg/mL | 1 - 25 µg/mL | Typically higher concentrations required |
| Accuracy (% Recovery) | 98.6% - 101.3%[1] | 98.20% - 100.03%[2][3] | ~100% (method dependent) |
| Precision (% RSD) | < 2%[1] | < 2%[2][3] | < 1% |
| Limit of Detection (LOD) | 1.25 µg/mL[4] | 0.04 mg% (4 µg/mL)[2] | Not typically determined; less sensitive |
| Limit of Quantitation (LOQ) | 4.2 µg/mL[4] | 0.13 mg% (13 µg/mL)[2] | Not typically determined; less sensitive |
| Specificity | High (Stability-indicating) | Moderate (Prone to interference) | Low (Reacts with any primary aromatic amine) |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established and validated methods for related sulfonamide compounds.
High-Performance Liquid Chromatography (RP-HPLC)
This method provides high specificity and sensitivity, making it suitable for the accurate quantification of this compound, even in the presence of degradation products.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][5]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine
-
Phosphoric acid or Acetic acid for pH adjustment
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of water, acetonitrile, and triethylamine (e.g., 838:160:2, v/v), with pH adjusted to 5.5.[1][6]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: Ambient or controlled (e.g., 25°C).[4]
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., 50% acetonitrile in water) in a 200 mL volumetric flask.[4]
-
Sonicate for a few minutes to ensure complete dissolution.
-
Dilute to volume with the same solvent.
-
Filter the solution through a 0.45 µm membrane filter before injection.[4]
Sample Solution Preparation:
-
Prepare the sample containing this compound in a similar manner to the standard solution, ensuring the final concentration is within the validated linear range.
-
Filter the solution through a 0.45 µm membrane filter before injection.
UV-Vis Spectrophotometry
This method is simpler and more economical than HPLC but is less specific. It is suitable for the analysis of pure this compound or in simple formulations where interfering substances are absent.
Instrumentation:
-
Double beam UV-Vis spectrophotometer.
Reagents:
-
Distilled water
-
Acetate buffer (0.2 M) for pH adjustment[2]
Procedure:
-
Determination of Absorption Maximum (λmax):
-
Prepare a dilute solution of this compound in distilled water.
-
Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For similar sulfonamides, this is often around 271 nm.[2]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 1.0 × 10⁻⁴ M) in distilled water.[2]
-
From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., in the range of 1.0–5.0 × 10⁻⁵ M).[2]
-
Adjust the pH of the solutions to around 4.0 with acetate buffer.[2]
-
-
Sample Solution Preparation:
-
Prepare a sample solution of this compound with a concentration expected to fall within the calibration range.
-
Adjust the pH to the same value as the standard solutions.
-
-
Measurement:
-
Measure the absorbance of the standard and sample solutions at the determined λmax against a reagent blank.
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Titrimetry (Diazotization)
This is a classic pharmacopoeial method for the assay of sulfonamides. It is less specific than chromatographic methods as it relies on the reaction of the primary aromatic amino group present in all sulfonamides.
Instrumentation:
-
Burette
-
Potentiometer or visual indicator
Reagents:
-
Sodium nitrite (NaNO₂) solution (0.1 M), standardized.
-
Hydrochloric acid (HCl)
-
Potassium bromide (KBr)
-
Starch iodide paper or a suitable electrochemical endpoint detection system.
Procedure:
-
Accurately weigh a quantity of this compound sample.
-
Dissolve the sample in a mixture of hydrochloric acid and water.
-
Add potassium bromide.
-
Cool the solution in an ice bath to below 15°C.
-
Titrate slowly with standardized 0.1 M sodium nitrite solution.
-
The endpoint is determined either potentiometrically or by the immediate production of a blue color when a drop of the titrated solution is applied to starch iodide paper.
Visualizations
The following diagrams illustrate the experimental workflow for HPLC analysis and a logical comparison of the analytical methods.
Caption: Workflow for HPLC analysis of this compound.
Caption: Comparison of analytical methods for this compound.
References
- 1. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Development and validation of a stability-indicating HPLC method for the simultaneous determination of sulfadiazine sodium and trimethoprim in injectable solution formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Sulfaethidole Sodium Susceptibility Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of Sulfaethidole sodium susceptibility testing. It outlines standardized experimental protocols, presents a logical workflow for comparison studies, and offers templates for data presentation to ensure consistency and comparability of results across different laboratories.
Mechanism of Action of Sulfaethidole
Sulfaethidole, like other sulfonamide antibiotics, functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[1][3] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), Sulfaethidole blocks the production of dihydropteroate, a precursor to folic acid.[1][2] This disruption of the folate synthesis pathway ultimately leads to a bacteriostatic effect, inhibiting bacterial proliferation.[4]
Caption: Mechanism of action of Sulfaethidole in the bacterial folic acid synthesis pathway.
Experimental Protocols for Antimicrobial Susceptibility Testing (AST)
To ensure comparability between laboratories, standardized protocols for antimicrobial susceptibility testing (AST) are essential.[5] The following are detailed methodologies for two widely accepted AST methods: the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
2.1. Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.[6]
Materials:
-
This compound disks (potency to be standardized across labs)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[7]
-
Pure cultures of test organisms (e.g., E. coli ATCC 25922, S. aureus ATCC 29213 for quality control)[8]
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard[9]
-
Sterile cotton swabs
-
Incubator at 35°C ± 2°C
-
Ruler or caliper for measuring zone diameters
Protocol:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline or PBS.
-
Turbidity Standardization: Adjust the suspension's turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess fluid by pressing against the inside of the tube, and swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.[9]
-
Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps or a disk dispenser, place the this compound disk onto the agar surface.
-
Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.
-
Result Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters (mm).
2.2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method yields a quantitative result, the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits visible growth of a microorganism.[6][7]
Materials:
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Pure cultures of test organisms
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Incubator at 35°C ± 2°C
-
Micropipettes and sterile tips
Protocol:
-
Inoculum Preparation: Prepare and standardize the inoculum to a 0.5 McFarland standard as described for the disk diffusion method. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter wells.
-
Serial Dilutions: Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. A growth control well (broth only) and a sterility control well (uninoculated broth) should be included.
-
Inoculation: Add the standardized bacterial suspension to each well (except the sterility control).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity).
Inter-Laboratory Comparison Workflow
A structured workflow is crucial for a successful inter-laboratory comparison study. This involves careful planning, standardized execution, and centralized data analysis.
Caption: Workflow for an inter-laboratory comparison of antimicrobial susceptibility testing.
Data Presentation and Comparison
Clear and structured data presentation is essential for comparing results from different laboratories. The following tables provide examples of how to summarize quantitative data from disk diffusion and broth microdilution testing.
Table 1: Inter-Laboratory Comparison of this compound Disk Diffusion Results (Zone Diameter in mm)
| Bacterial Strain | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Mean | Std. Dev. |
| E. coli ATCC 25922 | 18 | 19 | 18 | 20 | 18.75 | 0.96 |
| S. aureus ATCC 29213 | 22 | 21 | 23 | 22 | 22.00 | 0.82 |
| Clinical Isolate A | 15 | 16 | 14 | 15 | 15.00 | 0.82 |
| Clinical Isolate B | 25 | 24 | 26 | 25 | 25.00 | 0.82 |
Table 2: Inter-Laboratory Comparison of this compound Broth Microdilution Results (MIC in µg/mL)
| Bacterial Strain | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Modal MIC | Range |
| E. coli ATCC 25922 | 16 | 16 | 32 | 16 | 16 | 16-32 |
| S. aureus ATCC 29213 | 8 | 8 | 8 | 8 | 8 | 8 |
| Clinical Isolate A | 32 | 32 | 64 | 32 | 32 | 32-64 |
| Clinical Isolate B | 4 | 8 | 4 | 4 | 4 | 4-8 |
Interpretation of Comparative Data:
-
Consistency: The mean and standard deviation (for disk diffusion) and the modal MIC and range (for broth microdilution) provide insights into the consistency of results across laboratories.
-
Variability: High standard deviations or wide MIC ranges may indicate inconsistencies in protocol adherence, materials, or equipment.
-
Quality Control: Results for reference strains (e.g., ATCC strains) should fall within established quality control ranges to validate the testing performed by each laboratory.
By adhering to the standardized protocols and data presentation formats outlined in this guide, researchers can effectively conduct and compare this compound susceptibility testing across multiple laboratories, leading to more reliable and reproducible results in drug development and surveillance studies.
References
- 1. Buy Sulfaethidole | 94-19-9 [smolecule.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sulfamethizole | C9H10N4O2S2 | CID 5328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfa drug | Description & Facts | Britannica [britannica.com]
- 5. woah.org [woah.org]
- 6. mdpi.com [mdpi.com]
- 7. apec.org [apec.org]
- 8. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Synergistic and Antagonistic Landscape of Sulfaethidole Sodium Combinations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative assessment of the potential synergistic and antagonistic effects of Sulfaethidole sodium in combination with other drugs. Due to a lack of specific published data on this compound combinations, this analysis is based on the well-established principles and experimental data of the broader sulfonamide class of antibiotics. The synergistic and antagonistic profiles discussed are therefore theoretical for this compound and should be experimentally verified.
Introduction
This compound, a member of the sulfonamide class of antibiotics, is known to interfere with the metabolic pathways of bacteria. The efficacy of antimicrobial agents can often be enhanced or diminished when used in combination with other drugs. This guide explores the theoretical synergistic and antagonistic effects of this compound combinations, drawing parallels from the extensively studied interactions of other sulfonamides. The primary focus is on the synergistic combination with trimethoprim and the general principles of antagonism.
Mechanism of Action: The Folic Acid Pathway
Sulfonamides, including this compound, exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt this vital metabolic pathway.
Synergistic Effects: The Case of Trimethoprim
The most well-documented synergistic interaction for sulfonamides is with trimethoprim. This synergy arises from the sequential blockade of the same metabolic pathway. While sulfonamides inhibit DHPS, trimethoprim inhibits dihydrofolate reductase (DHFR), the next enzyme in the folic acid synthesis pathway. This dual inhibition is significantly more effective than the action of either drug alone.
Quantitative Data: Fractional Inhibitory Concentration (FIC) Index
The synergy between two antimicrobial agents is quantified using the Fractional Inhibitory Concentration (FIC) index, typically determined through a checkerboard assay. The FIC index is calculated as follows:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The results are interpreted as:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
The following table presents representative data for the synergistic interaction between a sulfonamide (Sulfamethoxazole, as a proxy for this compound) and Trimethoprim against E. coli.
| Drug Combination | Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Sulfamethoxazole + Trimethoprim | E. coli | Sulfamethoxazole: 32 | Sulfamethoxazole: 8 | 0.5 | Synergy |
| Trimethoprim: 2 | Trimethoprim: 0.5 |
Note: This data is illustrative and the actual values can vary depending on the bacterial strain and experimental conditions.
Antagonistic Effects
Antagonism, where the combined effect of two drugs is less than their individual effects, can also occur. For sulfonamides, a classic example of antagonism is the interaction with PABA.[2] The presence of PABA in the environment, such as in purulent exudates (pus), can outcompete the sulfonamide at the DHPS binding site, thereby reducing its efficacy.
Another potential for antagonism exists with drugs that are bacteriostatic and bactericidal. For instance, a bacteriostatic agent like a sulfonamide might interfere with the action of a bactericidal agent that targets rapidly dividing cells.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.
Objective: To determine the minimum inhibitory concentration (MIC) of two drugs in combination and calculate the FIC index.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Two antimicrobial agents (e.g., this compound and a test drug)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Incubator
Methodology:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of Drug A (e.g., this compound) horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of Drug B (test drug) vertically down the microtiter plate.
-
The final plate will contain a grid of wells with varying concentrations of both drugs.
-
-
Inoculation:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Dilute the inoculum to the desired final concentration in the wells (typically 5 x 10^5 CFU/mL).
-
Add the bacterial suspension to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading Results:
-
Determine the MIC for each drug alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
-
Calculation:
-
Calculate the FIC index for each combination that shows growth inhibition.
-
Visualizations
Signaling Pathway: Bacterial Folic Acid Synthesis
Caption: Bacterial Folic Acid Synthesis Pathway and Sites of Inhibition.
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the Checkerboard Assay to Determine Drug Synergy.
Conclusion
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Sulfaethidole Sodium
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of sulfaethidole sodium, ensuring compliance and minimizing environmental impact.
Hazard Assessment and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. Based on data from similar sulfonamides, such as sulfadiazine sodium and sulfathiazole sodium, this compound may cause skin and eye irritation and could be harmful if swallowed. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to prevent its entry into the sewer system or municipal waste streams without proper deactivation and containment.
-
Waste Identification and Segregation: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipettes, vials), should be segregated as chemical waste. This waste should not be mixed with regular trash or other waste streams.
-
Containerization: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and any known hazard information.
-
Consult Institutional Guidelines: Every research institution has an Environmental Health and Safety (EHS) department that provides specific protocols for chemical waste disposal. It is mandatory to consult and adhere to your institution's guidelines.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste container by a licensed and approved waste disposal contractor. These contractors are equipped to handle and treat chemical waste in accordance with federal and local regulations. Incineration is a common and effective method for the destruction of pharmaceutical waste.
-
Spill Management: In the event of a spill, contain the material to prevent it from spreading. Absorb liquids with an inert material (e.g., vermiculite, sand) and collect all contaminated materials into the designated hazardous waste container. Clean the spill area thoroughly.
Quantitative Data Summary
While specific quantitative data for this compound disposal is limited, the following table summarizes key hazard classifications for a related compound, sulfadiazine sodium, which can serve as a conservative proxy.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Skin Irritation | Category 2 | Causes skin irritation |
| Eye Irritation | Category 2 | Causes serious eye irritation |
| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation |
Data based on the Safety Data Sheet for Sulfadiazine Sodium.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste in a laboratory.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both laboratory personnel and the wider environment. Always prioritize your institution's specific EHS guidelines for chemical waste management.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
